N-propylpyridin-2-amine
Description
Structure
3D Structure
Properties
IUPAC Name |
N-propylpyridin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2/c1-2-6-9-8-5-3-4-7-10-8/h3-5,7H,2,6H2,1H3,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIKNJMSYQSDBRR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC1=CC=CC=N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90531959 | |
| Record name | N-Propylpyridin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90531959 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
136.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
45815-08-5 | |
| Record name | N-Propylpyridin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90531959 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Reaction Pathways for N Propylpyridin 2 Amine
Direct Synthesis Approaches
Direct methods aim to construct the target molecule in a single, efficient chemical transformation from readily available precursors. These approaches are often preferred for their atom economy and straightforward execution.
Amination reactions, particularly transition-metal-catalyzed cross-coupling reactions, are a powerful tool for forming the crucial carbon-nitrogen bond in N-propylpyridin-2-amine. These methods typically involve the reaction of a halo-substituted pyridine (B92270) with propylamine (B44156).
The Buchwald-Hartwig amination is a prominent example, utilizing a palladium catalyst to couple aryl halides with amines. wikipedia.org For the synthesis of this compound, a 2-halopyridine, such as 2-bromopyridine (B144113) or 2-chloropyridine, is reacted with propylamine in the presence of a palladium catalyst and a suitable ligand. researchgate.net The catalyst system often consists of a palladium source like palladium(II) acetate (B1210297) and a phosphine (B1218219) ligand, which is crucial for the efficiency of the catalytic cycle. wikipedia.orgresearchgate.net The reaction is performed in the presence of a strong base, such as sodium tert-butoxide, which facilitates the catalytic turnover. libretexts.org
Copper-catalyzed amination, an alternative to palladium-based systems, can also be employed. dovepress.com These reactions, sometimes referred to as Ullmann-type couplings, can be advantageous due to the lower cost of copper catalysts. dicp.ac.cn For instance, the reaction of 2,6-dichloropyridine (B45657) with propylamine can be facilitated by a copper(I) iodide catalyst, often accelerated by microwave irradiation to reduce reaction times and improve yields.
Another direct approach is through nucleophilic aromatic substitution (SNAr). In this method, a pyridine ring with a good leaving group (like a halogen) and activating electron-withdrawing groups is reacted with a nucleophile. For example, reacting 2,6-dichloropyridine with propylamine under basic conditions can lead to the selective substitution of one chlorine atom to yield 6-chloro-N-propylpyridin-2-amine, a derivative of the target compound.
| Method | Catalyst/Reagent | Starting Material | Amine Source | Conditions | Key Features |
| Buchwald-Hartwig | Pd(OAc)₂, Phosphine Ligand (e.g., dppp, XPhos) | 2-Bromopyridine | Propylamine | Base (e.g., NaOt-Bu), Toluene, 80-100°C | High yields, broad substrate scope, requires inert atmosphere. wikipedia.orgresearchgate.net |
| Copper-Catalyzed | CuI | 2,6-Dichloropyridine | Propylamine | Microwave irradiation, 180°C, 2h | Faster reaction times, uses less expensive metal catalyst. |
| SNAr | NaOH | 2,6-Dichloropyridine | Propylamine | Water, Sealed tube, 120°C, 16h | Classical, scalable method, particularly for activated pyridines. |
This strategy begins with 2-aminopyridine (B139424) and introduces the propyl group directly onto the amino nitrogen.
Direct N-alkylation with a propyl halide (e.g., 1-bromopropane (B46711) or 1-iodopropane) is a classical method. researchgate.net The reaction is typically carried out in the presence of a base, such as sodium hydride or potassium carbonate, in an aprotic solvent. A significant challenge with this approach is the potential for over-alkylation, leading to the formation of the tertiary amine, N,N-dipropylpyridin-2-amine, and subsequent quaternization of the pyridine nitrogen, which can complicate purification and lower the yield of the desired secondary amine. researchgate.net
Reductive amination offers a more controlled alternative to direct alkylation. wikipedia.orgmasterorganicchemistry.com This one-pot reaction involves the condensation of 2-aminopyridine with propanal (propionaldehyde) to form an intermediate imine, which is then reduced in situ to the final product. youtube.com The key to this method's success is the use of a mild reducing agent, such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), which selectively reduces the imine C=N bond without reducing the starting aldehyde. masterorganicchemistry.com This approach effectively prevents the over-alkylation issues associated with using alkyl halides. masterorganicchemistry.com
| Method | Reagents | Starting Material | Alkyl Source | Conditions | Key Features |
| Direct Alkylation | Propyl halide (e.g., n-PrBr), Base (e.g., NaH) | 2-Aminopyridine | Propyl Halide | Aprotic solvent (e.g., THF, DMF) | Simple concept, risk of over-alkylation. researchgate.netresearchgate.net |
| Reductive Amination | Propanal, NaBH₃CN or NaBH(OAc)₃ | 2-Aminopyridine | Propanal | Mildly acidic (pH ~5), Methanol | Controlled mono-alkylation, avoids polyalkylation. masterorganicchemistry.comyoutube.com |
Multi-step Synthetic Strategies
When direct approaches are not feasible or when complex substitution patterns are required, multi-step syntheses are employed. These strategies involve the sequential modification of precursor molecules.
The synthesis can begin from a more basic pyridine or a substituted pyridine that undergoes a series of reactions. For example, a synthetic route could involve the Sonogashira cross-coupling of a bromo-substituted aminopyridine with an alkyne, followed by the hydrogenation of the resulting carbon-carbon triple bond to yield the saturated alkyl chain. nih.gov For instance, 6-bromo-4-methylpyridin-2-amine (B79504) can be coupled with but-3-yn-1-ol, and after further modifications and hydrogenation, a propyl-substituted aminopyridine is formed. nih.gov While not a direct synthesis of the titular compound, this illustrates the principle of building the alkyl group through precursor transformations.
Another multi-step approach could start with the synthesis of a substituted pyridine ring itself, followed by the introduction of the amino and propyl groups. ontosight.ai
In multi-step syntheses, it is often necessary to temporarily block a reactive functional group to prevent it from interfering with a reaction occurring elsewhere in the molecule. chemistry.coach For aminopyridines, the exocyclic amino group is often protected.
Carbamates are the most common class of protecting groups for amines, with the tert-butyloxycarbonyl (Boc) group being widely used. masterorganicchemistry.comnih.gov The protection of the amino group in 2-aminopyridine can be achieved by reacting it with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base. fishersci.co.uk The resulting N-Boc-protected aminopyridine is stable to a wide range of reaction conditions, allowing for selective modifications at other positions of the pyridine ring. researchgate.net Once the desired transformations are complete, the Boc group is readily removed under acidic conditions, typically using trifluoroacetic acid (TFA) or hydrochloric acid (HCl), to regenerate the free amine. masterorganicchemistry.comfishersci.co.uk
This strategy is essential when, for example, a reaction requires a strong nucleophile or base that would otherwise react with the N-H bond of the secondary amine. researchgate.net
| Protecting Group | Abbreviation | Protection Reagent | Deprotection Conditions | Stability |
| tert-Butyloxycarbonyl | Boc | Boc₂O, Base | Strong Acid (TFA, HCl) fishersci.co.uk | Stable to base, hydrogenation, nucleophiles. nih.gov |
| Carboxybenzyl | Cbz or Z | Benzyl Chloroformate | Catalytic Hydrogenation (H₂, Pd/C) masterorganicchemistry.com | Stable to acidic and mildly basic conditions. |
| Fluorenylmethyloxycarbonyl | Fmoc | Fmoc-Cl or Fmoc-OSu | Base (e.g., Piperidine) masterorganicchemistry.com | Stable to acid and hydrogenation. |
Green Chemistry Principles in Synthesis
Efforts to make the synthesis of this compound and related compounds more environmentally benign focus on several core principles of green chemistry. ijnc.ir These include the use of safer solvents, improved energy efficiency, and the design of processes with higher atom economy. rasayanjournal.co.in
One approach is the use of alternative energy sources, such as microwave irradiation, which can significantly shorten reaction times and often lead to higher yields and cleaner reactions compared to conventional heating. ijnc.ir The copper-catalyzed amination mentioned earlier is an example where microwave assistance proves beneficial.
The development of one-pot reactions, where multiple synthetic steps are carried out in the same reactor without isolating intermediates, is another key green strategy. d-nb.info Reductive amination is a classic example of a one-pot procedure that improves efficiency and reduces waste. wikipedia.org Similarly, designing catalytic systems that use earth-abundant and less toxic metals, such as iron, instead of precious metals like palladium, is an active area of research to enhance the sustainability of amination reactions. d-nb.info
Furthermore, replacing volatile organic solvents (VOSs) with greener alternatives like water or performing reactions under solvent-free conditions (mechanochemistry) are important goals. ijnc.irmdpi.comrsc.org Carrying out reactions in water, where possible, not only reduces environmental impact but can sometimes enhance reactivity due to hydrophobic effects. rsc.org
Catalytic Synthesis Routes
Catalytic methods are central to the synthesis of this compound and its derivatives, offering high efficiency and selectivity. The most prominent among these are palladium- and copper-catalyzed cross-coupling reactions, often referred to as Buchwald-Hartwig and Ullmann-type aminations, respectively. These reactions typically involve the coupling of a halopyridine with propylamine.
Palladium-catalyzed Buchwald-Hartwig amination is a versatile method for forming the N-propylamino bond. The reaction of 2-bromopyridine with propylamine can be successfully performed using a catalyst system composed of palladium(II) acetate and a phosphine ligand, such as 1,3-bis(diphenylphosphino)propane (B126693) (dppp), in the presence of a base like sodium tert-butoxide. These reactions can afford satisfactory to nearly quantitative yields, ranging from 55% to 98% for volatile amines. researchgate.net For more complex substrates, specialized phosphine ligands like XPhos and RuPhos have shown improved reactivity. nih.gov
Copper-catalyzed amination, or Ullmann condensation, provides an alternative, often more economical, route. For instance, the synthesis of 6-chloro-N-propylpyridin-2-amine has been achieved with high efficiency using a copper(I) iodide (CuI) catalyst. Microwave-assisted copper catalysis, in particular, has been shown to significantly reduce reaction times and improve yields. A reaction using a CuI catalyst in water in a sealed tube at 180°C for 2 hours can produce the chlorinated analog in approximately 94% yield.
Ruthenium complexes have also been employed for the N-alkylation of 2-aminopyridine with alcohols, following a "borrowing hydrogen" methodology. acs.orgresearchgate.net This process involves the temporary oxidation of the alcohol to an aldehyde, which then reacts with the amine to form an imine, followed by reduction to the final N-alkylated amine.
A summary of representative catalytic systems is presented below.
Table 1: Catalytic Synthesis Routes for this compound and Derivatives
| Starting Material (Pyridine) | Amine/Alcohol | Catalyst System | Solvent | Conditions | Yield (%) | Reference |
|---|---|---|---|---|---|---|
| 2-Bromopyridine | Propylamine | Pd(OAc)₂, dppp, NaOtBu | Toluene | 80°C | 55-98 | researchgate.net |
| 6-chloro-2,6-dichloropyridine | Propylamine | CuI | Water | 180°C, 2 h (Microwave) | ~94 | |
| 6-chloro-2,6-dichloropyridine | Propylamine | Pd(PPh₃)₄, Base | Toluene/Ethanol/Water | 120°C, 16 h (Reflux) | Variable | |
| 2-Aminopyridine | Benzyl Alcohol | [RuCl₂(p-cymene)]₂/NHC | Neat | 120°C, KOtBu | High | researchgate.net |
Solvent-Free and Eco-Friendly Methodologies
In line with the principles of green chemistry, several solvent-free and eco-friendly methods for the synthesis of 2-aminopyridine derivatives have been developed. These methods aim to reduce waste, avoid hazardous solvents, and improve energy efficiency.
One notable approach is the multicomponent reaction (MCR) under solvent-free conditions. For example, a three-component reaction of an enaminone, malononitrile, and a primary amine at 80°C can yield 2-amino-3-cyanopyridine (B104079) derivatives. This method is simple, fast, and provides a clean route to substituted 2-aminopyridines. nih.gov
Ultrasound-assisted synthesis is another green technique that can accelerate reactions and improve yields. An FeF₃-catalyzed four-component reaction of a β-ketoester, an arylaldehyde, malononitrile, and an amine in polyethylene (B3416737) glycol (PEG-400), an environmentally benign solvent, has been successfully employed for the synthesis of N-substituted 2-aminopyridines under ultrasound irradiation. aurigeneservices.com
The use of water as a solvent is also a key aspect of green synthesis. A catalyst-free, three-component one-pot synthesis of related heterocyclic structures has been achieved by reacting primary amines, carbon disulfide, and 2-chloro-1,3-dicarbonyl compounds in water. scirp.org Furthermore, solvent- and halide-free methods, such as the reaction between pyridine N-oxides and dialkylcyanamides, offer an atom-economical route to pyridine-2-yl substituted ureas. rsc.org
Table 2: Eco-Friendly and Solvent-Free Synthesis of 2-Aminopyridine Derivatives
| Reaction Type | Reactants | Catalyst/Conditions | Solvent | Yield (%) | Reference |
|---|---|---|---|---|---|
| Three-component | Enaminone, Malononitrile, Benzylamine | 80°C, 3 h | Solvent-free | 75 | nih.gov |
| Four-component | β-Ketoester, Aldehyde, Malononitrile, Amine | FeF₃, Ultrasound | PEG-400 | Good | aurigeneservices.com |
| Three-component | Primary amines, CS₂, 2-chloro-1,3-dicarbonyls | Catalyst-free | Water | High | scirp.org |
| C-H Functionalization | Pyridine N-oxide, Dialkylcyanamide | Heat | Solvent-free | 63-92 | rsc.org |
Yield Optimization and Purity Enhancement Techniques
Optimizing reaction yield and ensuring high purity are critical aspects of synthesizing this compound. This is typically achieved by carefully controlling reaction parameters and employing effective purification methods.
Yield optimization often involves the systematic adjustment of catalyst loading, temperature, reaction time, and reactant stoichiometry. For instance, in a base-promoted cascade reaction for synthesizing 2-aminopyridines, it was found that using NaOH as the base and a specific molar ratio of reactants (1:1.5) at room temperature provided the optimal yield. dicp.ac.cn Similarly, in an FeF₃-catalyzed multicomponent reaction, the catalyst loading was optimized to 10 mol% to achieve the highest product yield. aurigeneservices.com Raising the reaction temperature can sometimes slightly improve yields, but a balance must be struck to avoid the formation of side products. dicp.ac.cn
Following the synthesis, purification is essential to isolate this compound in a high-purity form. The most common techniques for purity enhancement are column chromatography and recrystallization. google.com Column chromatography using silica (B1680970) gel is frequently employed to separate the desired product from unreacted starting materials and byproducts. google.com The choice of eluent system (e.g., ethyl acetate/n-hexane) is critical for achieving good separation. mdpi.com High-Performance Liquid Chromatography (HPLC) is often used as an analytical technique to confirm the purity of the final compound, with a purity of ≥98% often being the target for research and pharmaceutical applications. The structural identity and integrity of the purified compound are typically verified using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).
Kinetic and Thermodynamic Considerations in Synthetic Pathways
The efficiency and outcome of synthetic routes to this compound are governed by underlying kinetic and thermodynamic principles. Understanding these factors can aid in reaction design and optimization.
Thermodynamically, the position of the equilibrium in the synthesis reaction plays a crucial role. In some cases, a reaction may be thermodynamically unfavorable, leading to low yields. For example, in the iridium-catalyzed remote hydroamination of an alkene with 6-fluoro-2-aminopyridine, the low yield was attributed to unfavorable thermodynamics rather than poor catalyst activity. nih.gov Adjusting the reaction temperature can sometimes shift the equilibrium and improve the selectivity for the desired product. nih.gov The solubility of the starting materials and the product in the chosen solvent is another important thermodynamic consideration, as it can significantly impact the reaction rate and the final yield, as well as the ease of purification. acs.org
Advanced Spectroscopic and Structural Elucidation Techniques for N Propylpyridin 2 Amine
Nuclear Magnetic Resonance (NMR) Spectroscopy Methodologies
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules by probing the magnetic properties of atomic nuclei. For N-propylpyridin-2-amine, both one-dimensional (¹H and ¹³C) and multi-dimensional NMR experiments are essential for unambiguous assignment of all proton and carbon signals.
Based on the analysis of similar N-substituted aminopyridines and general principles of NMR, a predicted set of chemical shifts for this compound is presented below. The pyridine (B92270) ring protons are expected in the aromatic region, with the proton at position 6 being the most downfield due to the influence of the ring nitrogen. The propyl group protons would appear in the aliphatic region, with the methylene (B1212753) group attached to the amine nitrogen (H-1') being the most deshielded of the three.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Position | Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|---|
| 2 | C | - | ~158-160 |
| 3 | C-H | ~6.5-6.7 | ~108-110 |
| 4 | C-H | ~7.3-7.5 | ~137-139 |
| 5 | C-H | ~6.6-6.8 | ~113-115 |
| 6 | C-H | ~8.0-8.2 | ~148-150 |
| N-H | N-H | Broad, ~5.0-6.0 | - |
| 1' | N-CH₂ | ~3.1-3.3 (triplet) | ~45-48 |
| 2' | CH₂ | ~1.6-1.8 (sextet) | ~22-24 |
| 3' | CH₃ | ~0.9-1.0 (triplet) | ~11-13 |
While 1D NMR provides initial data, multi-dimensional techniques are crucial for confirming the molecular structure by establishing through-bond correlations. youtube.comsdsu.eduscience.gov
Correlation Spectroscopy (COSY): A ¹H-¹H COSY experiment would be used to identify spin-coupled protons. sdsu.edu For this compound, strong cross-peaks would be expected between the adjacent protons of the propyl group: H-1'/H-2' and H-2'/H-3'. Additionally, correlations between adjacent aromatic protons on the pyridine ring (e.g., H-3/H-4, H-4/H-5, H-5/H-6) would definitively establish their sequence.
Heteronuclear Single Quantum Coherence (HSQC): This 2D experiment correlates proton signals with their directly attached carbon atoms, providing unambiguous C-H one-bond connectivity. diva-portal.org An HSQC spectrum would show a cross-peak connecting the ¹H signal of each C-H group to its corresponding ¹³C signal in the carbon spectrum. For instance, the proton signal at ~3.1-3.3 ppm would correlate with the carbon signal at ~45-48 ppm, confirming this as the N-CH₂ group.
Heteronuclear Multiple Bond Correlation (HMBC): The HMBC experiment is vital for establishing longer-range connectivity (typically 2-3 bonds) between protons and carbons. researchgate.net This is particularly useful for identifying connections across heteroatoms or quaternary carbons. Key HMBC correlations for this compound would include a cross-peak between the N-CH₂ protons (H-1') and the C-2 carbon of the pyridine ring (~158-160 ppm), which would unequivocally confirm the attachment of the propyl group to the amino nitrogen at the C-2 position. Other important correlations would be seen between the N-H proton and carbons C-2 and C-1'.
Solid-State NMR (ssNMR) spectroscopy provides valuable information about the structure, dynamics, and intermolecular interactions of molecules in the solid phase. emory.eduwikipedia.org Unlike in solution, where rapid molecular tumbling averages out anisotropic interactions, in solid samples these interactions provide rich structural detail. emory.edu For this compound, ssNMR could be applied to:
Characterize Polymorphism: Different crystalline forms (polymorphs) of the compound would yield distinct ssNMR spectra due to differences in molecular packing and intermolecular interactions, such as hydrogen bonding involving the N-H group.
Probe Intermolecular Interactions: Techniques like ¹H-¹³C cross-polarization magic-angle spinning (CP/MAS) can be used to study the proximity of different molecular groups. This would be particularly useful for analyzing the hydrogen-bonding network between the amine proton and the pyridine nitrogen of adjacent molecules in the crystal lattice.
Determine Ionization States: The chemical shifts, particularly of nitrogen and carbon atoms near the protonation sites, are highly sensitive to the ionization state. nih.gov ssNMR can definitively distinguish between the neutral amine and a protonated pyridinium (B92312) salt form.
Vibrational Spectroscopy Approaches
Vibrational spectroscopy, encompassing Infrared (IR) and Raman techniques, is used to identify the functional groups within a molecule by probing their characteristic vibrational frequencies.
IR spectroscopy measures the absorption of infrared radiation by a molecule, causing transitions between vibrational energy levels. As a secondary aromatic amine, this compound would exhibit several characteristic absorption bands. wpmucdn.comorgchemboulder.comlibretexts.orgspectroscopyonline.com The IR spectrum of a secondary amine is distinguished from a primary amine by the presence of a single, weaker N-H stretching band, as opposed to the two bands seen for a primary amine's symmetric and asymmetric stretches. orgchemboulder.comspectroscopyonline.com
Table 2: Predicted Characteristic IR Absorption Bands for this compound
| Wavenumber Range (cm⁻¹) | Vibration Type | Functional Group |
|---|---|---|
| 3350 - 3310 | N-H Stretch | Secondary Amine |
| 3100 - 3000 | C-H Stretch | Aromatic (Pyridine Ring) |
| 2960 - 2850 | C-H Stretch | Aliphatic (Propyl Group) |
| ~1600, ~1570, ~1470, ~1430 | C=C and C=N Ring Stretching | Pyridine Ring |
| 1335 - 1250 | C-N Stretch | Aromatic Amine |
| 910 - 665 | N-H Wag (Out-of-plane bend) | Secondary Amine |
Raman spectroscopy is a complementary technique to IR that measures the inelastic scattering of monochromatic light. While IR is sensitive to vibrations that cause a change in dipole moment, Raman is sensitive to vibrations that cause a change in polarizability. For this compound, the Raman spectrum would be particularly useful for observing the symmetric vibrations of the pyridine ring, which are often strong in Raman scattering but may be weak in the IR spectrum. researchgate.net
Table 3: Predicted Prominent Raman Shifts for this compound
| Wavenumber Range (cm⁻¹) | Vibration Type | Functional Group |
|---|---|---|
| 3100 - 3000 | C-H Stretch | Aromatic (Pyridine Ring) |
| 2960 - 2850 | C-H Stretch | Aliphatic (Propyl Group) |
| ~1030 and ~1000 | Symmetric Ring Breathing Modes | Pyridine Ring |
Mass Spectrometry (MS) for Molecular Structure Confirmation
Mass spectrometry (MS) is a powerful analytical technique for determining the molecular weight of a compound and deducing its structure by analyzing the fragmentation pattern of its molecular ion. chemguide.co.uk For this compound (C₈H₁₂N₂), the nominal molecular weight is 136 Da. Since the molecule contains an even number of nitrogen atoms (two), its molecular ion peak ([M]⁺) is expected at an even mass-to-charge ratio (m/z) of 136, consistent with the nitrogen rule. libretexts.org
The fragmentation of aliphatic amines is dominated by alpha-cleavage, which involves the breaking of a carbon-carbon bond adjacent to the nitrogen atom. libretexts.orgmiamioh.edu This process results in the formation of a stable, resonance-stabilized iminium cation. For this compound, the most favorable alpha-cleavage would be the loss of an ethyl radical (•CH₂CH₃, mass 29) from the propyl group. This would generate the base peak in the spectrum at m/z 107.
Table 4: Predicted Key Fragments in the Mass Spectrum of this compound
| m/z | Ion Formula | Predicted Origin | Notes |
|---|---|---|---|
| 136 | [C₈H₁₂N₂]⁺ | Molecular Ion ([M]⁺) | Parent ion |
| 107 | [C₆H₇N₂]⁺ | [M - C₂H₅]⁺ | Alpha-cleavage; loss of ethyl radical. Likely base peak. |
| 93 | [C₅H₅N₂]⁺ | [M - C₃H₇]⁺ | Loss of propyl radical. |
| 78 | [C₅H₄N]⁺ | Fragmentation of pyridine ring | Loss of aminopropyl group, followed by H loss. |
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry is a critical tool for determining the elemental composition of a molecule with high accuracy. For this compound, HRMS would provide the exact mass of the molecular ion, allowing for the unambiguous determination of its chemical formula.
Theoretical Data for this compound:
| Parameter | Value |
| Molecular Formula | C₈H₁₂N₂ |
| Monoisotopic Mass | 136.10005 u |
| Theoretical [M+H]⁺ | 137.10732 u |
This data is calculated based on the known atomic masses of the constituent elements and has not been experimentally verified in the cited literature.
Tandem Mass Spectrometry (MS/MS) for Fragmentation Analysis
Tandem Mass Spectrometry (MS/MS) would be employed to elucidate the structure of this compound by fragmenting the precursor molecular ion and analyzing the resulting product ions. This fragmentation pattern provides a veritable fingerprint of the molecule, confirming the connectivity of its atoms. While specific experimental MS/MS data for this compound is not available, a predictive analysis suggests key fragmentation pathways.
Predicted Fragmentation Pathways:
A primary fragmentation would likely involve the cleavage of the bond between the propyl group and the amine nitrogen (alpha-cleavage), a common pathway for N-alkyl amines. Another expected fragmentation is the loss of a neutral ethene molecule from the propyl group via a McLafferty-type rearrangement, should the energetic requirements be met. Cleavage within the pyridine ring is also possible, though typically requires higher energy.
X-ray Crystallography Studies for Solid-State Structure
X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in a crystalline solid.
Single-Crystal X-ray Diffraction Methodologies
For this compound, which is a liquid at room temperature, single-crystal X-ray diffraction would necessitate its conversion into a suitable crystalline salt or co-crystal, or performing the diffraction experiment at a low temperature where the compound solidifies. The resulting data would reveal precise bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding, within the crystal lattice. At present, there are no published single-crystal X-ray diffraction studies for this compound in the Cambridge Structural Database.
Powder X-ray Diffraction for Polymorphism Analysis
Powder X-ray Diffraction (PXRD) is a key technique for the analysis of polycrystalline materials and is particularly important for identifying different crystalline forms, or polymorphs, of a compound. As this compound is a liquid under standard conditions, any PXRD studies would be contingent on its crystallization, potentially as different polymorphs of a salt or at cryogenic temperatures. Each polymorph would exhibit a unique diffraction pattern. There is no academic literature available detailing polymorphism studies on this compound.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure Insights
UV-Vis spectroscopy probes the electronic transitions within a molecule. The spectrum of this compound is expected to show absorptions characteristic of the 2-aminopyridine (B139424) chromophore. The n-π* and π-π* transitions of the pyridine ring will be influenced by the electron-donating amino group. The propyl substituent, being an alkyl group, is not expected to significantly alter the position of the main absorption bands, but may have a minor solvatochromic effect. Specific experimental UV-Vis absorption maxima for this compound are not documented in readily available literature.
Circular Dichroism (CD) Spectroscopy for Chiral Derivatives
Circular Dichroism (CD) spectroscopy is a powerful technique for studying chiral molecules. This compound itself is not chiral. However, if a chiral center were introduced, for instance by substitution on the propyl chain or by forming a chiral derivative, CD spectroscopy could be used to determine its absolute configuration and study its conformational properties in solution. There are currently no published studies on chiral derivatives of this compound or their analysis by CD spectroscopy.
Computational and Theoretical Investigations of N Propylpyridin 2 Amine
Quantum Chemical Calculations
Quantum chemical calculations offer profound insights into the intrinsic properties of N-propylpyridin-2-amine at the atomic and electronic levels. These computational methods are instrumental in predicting molecular structure, reactivity, and spectroscopic characteristics, providing a theoretical framework to complement experimental findings.
Density Functional Theory (DFT) Studies on Electronic Structure
Density Functional Theory (DFT) is a powerful computational method for investigating the electronic structure of molecules. DFT studies on this compound, typically employing functionals like B3LYP with basis sets such as 6-311++G(d,p), would reveal the distribution of electron density and related electronic properties. nih.govnih.gov The presence of the electron-donating n-propyl group and the amino bridge influences the electronic environment of the pyridine (B92270) ring.
Natural Bond Orbital (NBO) analysis can elucidate the charge distribution across the molecule. researchgate.netuni-muenchen.de The nitrogen atom of the pyridine ring is expected to possess a significant negative charge, making it a potential site for electrophilic attack. Conversely, the amino nitrogen and the carbon atoms of the pyridine ring would exhibit a more complex charge distribution, influenced by both resonance and inductive effects. The molecular electrostatic potential (MEP) map would visually represent these charge distributions, with regions of negative potential (in red) highlighting areas susceptible to electrophilic interaction and positive potential regions (in blue) indicating sites for nucleophilic attack. researchgate.netresearchgate.net
Ab Initio Calculations for Molecular Properties
Ab initio calculations, which are based on first principles of quantum mechanics without empirical parameters, provide reliable predictions of molecular geometries and other properties. nih.gov Methods such as Møller–Plesset perturbation theory (MP2) can be used to obtain an optimized molecular structure of this compound. scispace.com These calculations would predict bond lengths, bond angles, and dihedral angles that are in good agreement with experimental data for similar molecules. nih.gov
Vibrational frequency analysis, performed at the same level of theory, can predict the infrared and Raman spectra of the molecule. nih.govsemanticscholar.org This theoretical vibrational analysis is crucial for the assignment of experimentally observed spectral bands to specific molecular motions, such as the stretching and bending of C-H, C-N, and N-H bonds, as well as the characteristic vibrations of the pyridine ring. researchgate.netnih.govacs.org
Table 2: Predicted Geometrical Parameters of this compound from Ab Initio Calculations
| Parameter | Predicted Value (Å or °) |
|---|---|
| C-N (pyridine ring) | ~1.34 - 1.39 Å |
| C-N (amino bridge) | ~1.38 - 1.42 Å |
| N-H (amino) | ~1.01 Å |
| C-C (propyl chain) | ~1.53 Å |
| C-N-C bond angle (amino) | ~120° |
Molecular Orbital Analysis (HOMO/LUMO)
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity and electronic transitions. dergipark.org.trsemanticscholar.org For this compound, the HOMO is expected to be localized primarily on the aminopyridine moiety, reflecting the high electron density in this region. The LUMO is likely to be distributed over the pyridine ring, characteristic of a π* anti-bonding orbital. mdpi.com
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of chemical reactivity. researchgate.netmdpi.com A smaller gap suggests that the molecule is more easily excitable and thus more reactive. DFT calculations can provide quantitative values for the HOMO and LUMO energies and the resulting energy gap, which can be correlated with the molecule's electronic absorption properties and its propensity to engage in chemical reactions. researchgate.netrsc.org
Table 3: Predicted Frontier Molecular Orbital Properties of this compound
| Property | Predicted Value (eV) | Significance |
|---|---|---|
| HOMO Energy | ~ -5.5 to -6.5 | Relates to the ionization potential and the ability to donate electrons. |
| LUMO Energy | ~ -0.5 to 0.5 | Relates to the electron affinity and the ability to accept electrons. |
Molecular Dynamics (MD) Simulations
Molecular dynamics simulations provide a means to study the time-dependent behavior of molecular systems, offering insights into conformational dynamics and intermolecular interactions. iaea.org
Conformational Analysis and Dynamics
The n-propyl group in this compound introduces conformational flexibility. Rotations around the C-N bond connecting the propyl group to the amino nitrogen, as well as rotations within the propyl chain itself, can lead to various conformers. researchgate.net MD simulations can explore the potential energy surface of the molecule to identify stable conformers and the energy barriers between them. This analysis is crucial for understanding how the molecule's shape and flexibility might influence its interactions with other molecules.
Intermolecular Interactions Modeling
MD simulations are particularly well-suited for modeling the intermolecular interactions of this compound in different environments, such as in solution or in the solid state. nih.gov These simulations can model hydrogen bonding interactions involving the amino N-H group and the pyridine nitrogen, as well as van der Waals interactions involving the propyl chain and the aromatic ring. By simulating the behavior of multiple this compound molecules, one can study aggregation and self-assembly processes, providing a molecular-level understanding of the substance's macroscopic properties. The electrostatic and dispersion components of these interactions are the primary drivers for binding and recognition processes. nih.govrsc.orgrsc.org
Theoretical Quantitative Structure-Activity Relationship (QSAR) Frameworks
Quantitative Structure-Activity Relationship (QSAR) models are computational methodologies that aim to correlate the structural or property descriptors of chemical compounds with their biological activities. nih.gov These models are pivotal in modern medicinal chemistry for predicting the activity of new molecules, thereby streamlining the drug discovery process. nih.govijpsr.com The fundamental principle of QSAR lies in the hypothesis that the biological activity of a compound is a function of its physicochemical and structural properties. wikipedia.org
For a hypothetical QSAR study of this compound and its analogs, a dataset of compounds with varying substituents on the pyridine ring and the propyl chain would be compiled. The biological activity, for instance, inhibition of a specific enzyme, would be experimentally determined for each analog. Subsequently, a variety of molecular descriptors would be calculated for each molecule. These descriptors can be broadly categorized as electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), and hydrophobic (e.g., logP).
The process of developing a QSAR model involves several key steps:
Data Set Preparation: A diverse set of molecules with known activities is selected.
Descriptor Calculation: A wide range of molecular descriptors are computed for each molecule in the dataset.
Model Development: Statistical methods such as Multiple Linear Regression (MLR), Principal Component Analysis (PCA), or machine learning algorithms are employed to establish a mathematical relationship between the descriptors and the biological activity. ijnrd.org
Model Validation: The predictive power of the generated QSAR model is rigorously assessed using both internal and external validation techniques to ensure its robustness and reliability.
A hypothetical QSAR model for a series of this compound derivatives might reveal that specific electronic properties of the pyridine ring and the hydrophobicity of the N-alkyl substituent are critical for their biological activity. Such insights can guide the rational design of new, more potent analogs.
| Descriptor Type | Examples for this compound Analogs | Potential Impact on Activity |
| Electronic | Hammett constants (σ), Dipole Moment, Atomic Charges | Influences electrostatic interactions with the target receptor. |
| Steric | Molar Refractivity (MR), van der Waals Volume | Determines the fit of the molecule within the receptor's binding pocket. |
| Hydrophobic | Partition Coefficient (logP) | Affects the compound's ability to cross cell membranes and reach the target. |
| Topological | Connectivity Indices, Wiener Index | Encodes information about the branching and shape of the molecule. |
Docking Studies and Ligand-Receptor Modeling (purely theoretical)
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. mdpi.com In the context of drug design, docking is used to predict how a small molecule ligand, such as this compound, interacts with the binding site of a target protein. These theoretical studies are instrumental in elucidating the molecular basis of ligand-receptor recognition and in screening virtual libraries of compounds to identify potential drug candidates. mdpi.com
A theoretical docking study of this compound would first require a three-dimensional structure of the target receptor, which could be obtained from crystallographic data or generated through homology modeling. The this compound molecule would then be placed into the active site of the receptor using a docking algorithm. This algorithm samples a large number of possible conformations and orientations of the ligand within the binding site and scores them based on a scoring function that estimates the binding affinity. jscimedcentral.com
The results of a docking simulation can provide valuable insights into the binding mode of this compound, including:
Key intermolecular interactions: Identifying specific hydrogen bonds, hydrophobic interactions, and electrostatic interactions between the ligand and amino acid residues in the receptor's active site.
Binding conformation: Predicting the three-dimensional arrangement of the ligand when it is bound to the receptor.
Binding affinity: Estimating the strength of the interaction between the ligand and the receptor.
For instance, a hypothetical docking study might reveal that the pyridine nitrogen of this compound acts as a hydrogen bond acceptor with a specific amino acid residue, while the propyl group fits into a hydrophobic pocket within the active site. This information can be used to design modifications to the this compound structure that could enhance its binding affinity and selectivity for the target receptor. mdpi.com
| Interaction Type | Potential Interacting Residues in a Receptor | Functional Group in this compound |
| Hydrogen Bond | Asp, Glu, Gln, Asn, Ser, Thr | Pyridine Nitrogen, Amine Hydrogen |
| Hydrophobic | Ala, Val, Leu, Ile, Phe, Trp | Propyl Chain, Pyridine Ring |
| π-π Stacking | Phe, Tyr, Trp, His | Pyridine Ring |
| Cation-π | Lys, Arg | Pyridine Ring |
Spectroscopic Data Prediction and Validation through Computational Methods
Computational chemistry provides powerful tools for the prediction of various spectroscopic properties of molecules, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. rsc.orgresearchgate.net These theoretical predictions can be invaluable for the structural elucidation of newly synthesized compounds and for the validation of experimental data.
For this compound, quantum mechanical calculations, such as Density Functional Theory (DFT), can be employed to predict its spectroscopic characteristics. By calculating the optimized molecular geometry and the corresponding electronic structure, it is possible to simulate its NMR chemical shifts (¹H and ¹³C), vibrational frequencies (IR), and fragmentation patterns (MS).
¹H and ¹³C NMR Spectroscopy: Theoretical calculations can predict the chemical shifts of the different protons and carbon atoms in the this compound molecule. These predicted values can then be compared with the experimentally obtained NMR spectra to confirm the compound's structure. Discrepancies between the predicted and experimental data can often be rationalized by considering solvent effects or conformational dynamics.
Infrared (IR) Spectroscopy: Computational methods can calculate the vibrational frequencies of the different bonds within the this compound molecule. This allows for the prediction of the positions of the characteristic absorption bands in the IR spectrum, such as the N-H stretch, C-H stretches of the propyl group and the pyridine ring, and the C=N and C=C stretching vibrations of the pyridine ring.
Mass Spectrometry (MS): While direct prediction of a full mass spectrum is complex, computational methods can be used to calculate the stability of different fragment ions that might be formed during the mass spectrometry experiment. This can help in the interpretation of the observed fragmentation pattern and in confirming the molecular weight of this compound.
The validation of these computational predictions is achieved by direct comparison with experimentally acquired spectroscopic data. A good correlation between the theoretical and experimental spectra provides strong evidence for the correct structural assignment of the molecule.
| Spectroscopic Technique | Predicted Parameter for this compound | Corresponding Structural Feature |
| ¹H NMR | Chemical Shifts (ppm) | Protons on the pyridine ring and the propyl chain |
| ¹³C NMR | Chemical Shifts (ppm) | Carbon atoms of the pyridine ring and the propyl chain |
| IR Spectroscopy | Vibrational Frequencies (cm⁻¹) | N-H bond, C-H bonds, C=N and C=C bonds |
| Mass Spectrometry | m/z of Fragment Ions | Fragmentation pattern of the molecule |
Reaction Chemistry and Mechanistic Exploration Involving N Propylpyridin 2 Amine
Nucleophilic and Electrophilic Reactivity Studies
The reactivity of N-propylpyridin-2-amine is characterized by the nucleophilic nature of its exocyclic nitrogen atom and the basic properties inherent to both of its nitrogen atoms.
The lone pair of electrons on the exocyclic secondary amine nitrogen makes this compound a potent nucleophile. This reactivity is central to its participation in various bond-forming reactions, including alkylation and acylation.
Alkylation: Like other secondary amines, this compound can react with alkyl halides in a nucleophilic aliphatic substitution reaction. wikipedia.org The nitrogen atom attacks the electrophilic carbon of the alkyl halide, displacing the halide and forming a new carbon-nitrogen bond. This reaction results in the formation of a tertiary amine. However, a significant challenge in the alkylation of amines is the potential for overalkylation. libretexts.org The tertiary amine product is also nucleophilic and can react with another molecule of the alkyl halide to form a quaternary ammonium (B1175870) salt, a process known as the Menshutkin reaction. wikipedia.org To achieve selective monoalkylation, specific strategies such as using N-aminopyridinium salts as ammonia (B1221849) surrogates in a process termed "self-limiting alkylation" have been developed for related systems. nih.govchemrxiv.org In this method, alkylation occurs via a highly nucleophilic pyridinium (B92312) ylide intermediate, and the resulting N-alkyl-N-pyridinium amine is a less reactive nucleophile, thus preventing overalkylation. nih.gov
Acylation: this compound readily undergoes acylation when treated with acylating agents like acyl chlorides or anhydrides. The nucleophilic nitrogen attacks the electrophilic carbonyl carbon, leading to the formation of an N-propyl-N-pyridin-2-yl amide. These reactions are often carried out in the presence of a non-nucleophilic base, such as pyridine (B92270) or triethylamine, to neutralize the acidic byproduct (e.g., HCl) that is formed, shifting the equilibrium toward the product side. youtube.com The choice of acylating agent and reaction conditions can be tailored to achieve high yields of the desired amide. N-acetylation, a common form of acylation, is a widespread reaction in organic chemistry for installing acetyl groups. mdpi.com Selective acylation of primary amines in the presence of secondary amines has been achieved using specialized reagents, highlighting the nuanced reactivity differences that can be exploited in synthesis. researchgate.net
Table 1: Nucleophilic Reactions of this compound This table is illustrative and based on the general reactivity of secondary amines and 2-aminopyridine (B139424) derivatives.
| Reaction Type | Electrophile | General Product | Notes |
|---|---|---|---|
| N-Alkylation | Alkyl Halide (R'-X) | Tertiary Amine | Can lead to overalkylation, forming a quaternary ammonium salt. wikipedia.orglibretexts.org |
| N-Acylation | Acyl Chloride (R'-COCl) | Amide | Typically performed with a base to neutralize HCl byproduct. youtube.com |
| N-Acylation | Acid Anhydride ((R'-CO)₂O) | Amide | Forms a carboxylic acid as a byproduct. |
This compound possesses two basic nitrogen atoms: the sp²-hybridized endocyclic (pyridine) nitrogen and the sp³-hybridized exocyclic (amino) nitrogen. The basicity of an amine is quantified by the pKa of its conjugate acid (pKaH); a higher pKaH value corresponds to a stronger base. masterorganicchemistry.comcsusm.edu
The electron-donating nature of the propyl group increases the electron density on the exocyclic nitrogen, making it more basic than the parent 2-aminopyridine. Generally, aliphatic amines are stronger bases than aromatic amines because the lone pair on the nitrogen in aromatic amines can be delocalized into the aromatic ring system. utexas.edu In this compound, the exocyclic nitrogen is not directly part of the aromatic system, but the endocyclic nitrogen's lone pair is in an sp² orbital and is not part of the aromatic sextet, making it available for protonation. libretexts.org However, studies on aminopyridines have shown that protonation preferentially occurs at the endocyclic (ring) nitrogen. nih.gov This is because the resulting positive charge can be better stabilized through resonance within the pyridinium ring.
The pKaH of simple alkylamines is typically in the range of 9.5 to 11.0. alfa-chemistry.comengineeringtoolbox.com For example, propylamine (B44156) has a pKaH of 10.69. alfa-chemistry.com Pyridine itself is a much weaker base, with a pKaH of 5.25. utexas.edu The presence of the amino group at the 2-position significantly increases the basicity compared to pyridine. The pKaH of the conjugate acid of this compound is expected to be higher than that of pyridine due to the influence of the N-propylamino group.
Table 2: Comparative pKa Values of Conjugate Acids (pKaH)
| Compound | pKa of Conjugate Acid (pKaH) | Reference |
|---|---|---|
| Propylamine | 10.69 | alfa-chemistry.com |
| Methylamine | 10.64 | utexas.edu |
| Ammonia | 9.26 | utexas.edu |
| Aniline (B41778) | 4.63 | utexas.edu |
| Pyridine | 5.25 | utexas.edu |
Metal-Catalyzed Transformations
The nitrogen atoms in this compound can coordinate to metal centers, enabling its participation in a variety of metal-catalyzed reactions. The pyridyl group, in particular, can act as a directing group, facilitating transformations at specific sites on the molecule. rsc.orgresearchgate.net
This compound is a suitable substrate for C-N cross-coupling reactions, most notably the Buchwald-Hartwig amination. wikipedia.org This palladium-catalyzed reaction forms a carbon-nitrogen bond between an amine and an aryl halide (or pseudohalide). nih.gov In this context, this compound would serve as the nucleophilic amine component, reacting with an aryl halide to produce an N-aryl-N-propylpyridin-2-amine.
The general catalytic cycle involves the oxidative addition of the aryl halide to a Pd(0) catalyst, followed by coordination of the amine, deprotonation by a base, and finally, reductive elimination to yield the C-N coupled product and regenerate the Pd(0) catalyst. The choice of palladium precursor, phosphine (B1218219) ligand (e.g., Xantphos), and base (e.g., Cs₂CO₃, NaOtBu) is crucial for reaction efficiency. nih.govresearchgate.net A practical method for the Buchwald-Hartwig amination of 2-bromopyridines with various volatile amines has been developed, highlighting the utility of this reaction for synthesizing a range of substituted aminopyridines. nih.govfigshare.com
Beyond palladium, other transition metals like copper are also effective for C-N bond formation. For instance, CuFe₂O₄ superparamagnetic nanoparticles have been used to catalyze the coupling of 2-aminopyridines with trans-chalcones. nih.gov
Table 3: Metal-Catalyzed Cross-Coupling Involving 2-Aminopyridine Scaffolds
| Reaction Name | Catalyst System (Example) | Coupling Partners | Product Type | Reference |
|---|---|---|---|---|
| Buchwald-Hartwig Amination | Pd₂(dba)₃ / Xantphos / Cs₂CO₃ | 2-Aminopyridine derivative + Aryl Halide | N-Aryl-2-aminopyridine | wikipedia.orgresearchgate.net |
| Copper-Catalyzed Coupling | CuFe₂O₄ nanoparticles / I₂ | 2-Aminopyridine + trans-Chalcone | Aroylimidazo[1,2-a]pyridine | nih.gov |
| Rhodium-Catalyzed Annulation | Rh(III) complex / Cu(II) oxidant | N-Aryl-2-aminopyridine + Propargylic alcohol | Indole derivative | rsc.org |
Hydrogenation: The pyridine ring of this compound can be reduced to the corresponding piperidine (B6355638) ring through catalytic hydrogenation. This transformation is a powerful method for converting flat, aromatic N-heterocycles into sp³-rich saturated structures, which are valuable scaffolds in medicinal chemistry. chemrxiv.org The hydrogenation of pyridines can be challenging due to the aromatic stability of the ring and its potential to act as a catalyst poison. chemrxiv.org
Various catalysts, both heterogeneous and homogeneous, have been employed for this purpose. Common heterogeneous catalysts include platinum oxide (PtO₂), palladium on carbon, and rhodium on carbon, often requiring elevated pressures of hydrogen and acidic conditions. rsc.orgresearchgate.net Homogeneous catalysts, such as specific iridium(III) complexes, have been developed for the robust and selective ionic hydrogenation of pyridines under milder conditions, showing tolerance for a wide range of sensitive functional groups. chemrxiv.org The hydrogenation can sometimes be interrupted to yield partially saturated intermediates, which can be trapped by nucleophiles to create more complex products. nih.govresearchgate.net
Dehydrogenation: The reverse reaction, dehydrogenation, is also a significant transformation. While the dehydrogenation of the aromatic pyridine ring is energetically unfavorable, the N-propylamino moiety can potentially undergo dehydrogenation. Catalytic acceptorless dehydrogenation of primary or secondary amines can lead to the formation of imines or nitriles, releasing hydrogen gas. nih.govrsc.org This type of reaction is often catalyzed by ruthenium or other transition metal complexes. For example, N-heteroaromatic alkylamines can be converted to corresponding carbonyls via imino intermediates under certain conditions. nih.gov
Acid-Base Chemistry and Protonation Equilibria
The acid-base properties of this compound are defined by the presence of two basic nitrogen centers. The equilibrium between the neutral molecule and its protonated forms is a key aspect of its chemistry.
As discussed in section 5.1.2, both the endocyclic and exocyclic nitrogens can accept a proton. However, extensive experimental and computational studies on 2-aminopyridine and its derivatives have established that protonation occurs preferentially at the endocyclic pyridine nitrogen (N1). nih.gov
Protonation Equilibrium: this compound + H⁺ ⇌ [this compound-H]⁺
The protonation of the ring nitrogen leads to the formation of a pyridinium ion. This cation is stabilized by resonance, which delocalizes the positive charge over the aromatic ring. Protonation at the exocyclic nitrogen would result in a localized positive charge on that nitrogen, which is a less stable arrangement. This preference for ring protonation has a significant impact on the molecule's subsequent reactivity. For instance, protonation of the pyridine nitrogen decreases the aromaticity of the ring and can act as a "chemical switch," inhibiting certain thermal reactions. nih.gov Furthermore, once the pyridine nitrogen is protonated, the electron-withdrawing effect of the positively charged ring reduces the nucleophilicity of the exocyclic amino group, making it less likely to participate in nucleophilic reactions.
pKa Determination Methodologies
Common methods for pKa determination include:
Potentiometric Titration : This is one of the most widely used methods due to its simplicity and accuracy. It involves dissolving the amine in a solvent (typically water) and titrating it with a standard acid solution (e.g., HCl). The pH of the solution is monitored with a pH meter as the acid is added. A titration curve is generated by plotting pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point, where the concentrations of the protonated amine (conjugate acid) and the free amine are equal.
UV-Visible Spectrophotometry : This method is applicable if the protonated and non-protonated forms of the amine have distinct ultraviolet or visible absorption spectra. The absorbance of a solution of the amine is measured at a fixed wavelength across a range of pH values. The pKa is then calculated from the changes in absorbance as the equilibrium shifts between the basic and acidic forms.
Computational Methods : Quantum chemical calculations provide a theoretical means to estimate pKa values. Methods like Density Functional Theory (DFT) can be used to calculate the Gibbs free energy change (ΔG) for the protonation reaction in a simulated solvent environment. The pKa can then be derived from this thermodynamic data. These computational approaches are valuable for predicting the pKa of novel compounds or when experimental determination is challenging.
Table 1: Comparison of pKa Determination Methodologies
| Methodology | Principle | Advantages | Disadvantages |
|---|---|---|---|
| Potentiometric Titration | Measures change in potential (pH) during neutralization with an acid. | High precision, simple, low cost. | Requires sufficient sample solubility and purity. |
| UV-Visible Spectrophotometry | Measures change in light absorbance at different pH values. | Requires very small amounts of sample, high sensitivity. | Compound must have a chromophore near the ionizing group. |
| Computational Chemistry | Calculates the free energy of the protonation reaction. | No physical sample needed, can be applied to theoretical structures. | Accuracy depends on the level of theory and solvent model used. |
Buffer System Applications in Chemical Reactions
A buffer solution resists changes in pH upon the addition of an acid or a base. It consists of a weak acid and its conjugate base or, as would be the case for this compound, a weak base and its conjugate acid. The effectiveness of a buffer is centered around the pKa of its acidic component. The optimal buffering range for a given system is typically at a pH equal to the pKa ± 1.
Given that the pKa of 2-aminopyridine is approximately 6.86, this compound is expected to have a pKa in a similar, slightly more basic range. This would make it potentially useful as a buffer component for reactions that need to be maintained under near-neutral to slightly basic conditions (pH ~6.5-8.0).
To create a buffer, this compound (the weak base, B) would be mixed with a salt of its conjugate acid (BH⁺), such as N-propylpyridin-2-ammonium chloride. The equilibrium that governs the buffer action is:
B + H₂O ⇌ BH⁺ + OH⁻
If a strong acid (H⁺) is added, it is neutralized by the weak base: B + H⁺ → BH⁺
If a strong base (OH⁻) is added, it is neutralized by the conjugate acid: BH⁺ + OH⁻ → B + H₂O
While this compound possesses the requisite chemical properties to function as a buffer component, its specific applications for this purpose are not widely documented in scientific literature. Its use would be dictated by factors such as its pKa, solubility in the reaction medium, and potential for interfering with the desired chemical transformation.
Oxidation and Reduction Processes
The chemical reactivity of this compound includes both oxidation and reduction processes, which can target either the pyridine ring or the exocyclic amino group.
Oxidation: The 2-aminopyridine moiety is generally more resistant to oxidation than its carbon analogue, aniline. nih.gov However, oxidation can still occur under specific conditions.
N-Oxidation of the Pyridine Ring : The nitrogen atom of the pyridine ring can be oxidized using reagents like hydrogen peroxide or peroxy acids (e.g., m-CPBA) to form the corresponding N-oxide. This transformation increases the electron deficiency of the pyridine ring, altering its reactivity.
Oxidation of the Amino Group : The exocyclic secondary amine can be a target for oxidation, although it is less susceptible than in aniline derivatives. nih.gov Strong oxidizing agents could potentially lead to the formation of nitroso or nitro compounds. The oxidation of aminopyridines to nitropyridines has been reported. acs.org Furthermore, oxidative reactions involving derivatives like 2-aminopyridine-3-sulfonyl chlorides can proceed in the presence of air. researchgate.net
Reduction: Reduction reactions primarily target the aromatic pyridine ring.
Catalytic Hydrogenation : The pyridine ring of this compound can be reduced to a piperidine ring. This is typically achieved through catalytic hydrogenation using catalysts such as platinum, palladium, or rhodium under hydrogen pressure. acs.org This reaction converts the aromatic heterocycle into a saturated one, drastically changing the compound's geometry and basicity. The product of this reaction would be N-propylpiperidin-2-amine.
Reductive Alkylation : While not a reduction of the compound itself, reductive alkylation is a key synthetic route for its formation from 2-aminopyridine. This process involves the reaction of 2-aminopyridine with propanal to form a Schiff base, which is then reduced in situ (e.g., with formic acid or sodium borohydride) to yield this compound. researchgate.net
Polymerization Mechanisms (if applicable as a monomer)
This compound is not typically employed as a monomer in common polymerization pathways. The structure of aminopyridine presents challenges for direct polymerization. For instance, an oxidative coupling mechanism, similar to the one used to synthesize polyaniline, is not feasible for aminopyridine because the pyridine ring is electron-deficient, which deactivates it towards electrophilic attack. researchgate.net
Polymerization involving aminopyridine units generally requires more specialized methods:
Palladium-Catalyzed Amination : Polymers containing aminopyridine can be synthesized through the Pd-catalyzed self-amination of a suitably functionalized monomer, such as bromo-aminopyridine. researchgate.net In this approach, one molecule's amino group displaces the bromine atom on another molecule, forming a C-N bond and extending the polymer chain.
Modification of Existing Polymers : 2-aminopyridine can be grafted onto existing polymer backbones that contain reactive groups. For example, it has been used in the modification of inulin, a natural polysaccharide. mdpi.com
Therefore, while this compound itself is not a direct monomer for common polymerization techniques, its core structure can be incorporated into polymers through the synthesis and subsequent polymerization of more complex, functionalized monomers.
Reaction Kinetics and Thermodynamics Analysis
A comprehensive understanding of the chemical behavior of this compound requires analysis of its reaction kinetics and thermodynamics.
Reaction Kinetics: Kinetic studies measure the rate of a chemical reaction and provide insight into the reaction mechanism. For a reaction involving this compound, a kinetic analysis would determine the reaction order with respect to each reactant, the rate constant (k), and the activation energy (Ea).
For example, in a nucleophilic substitution reaction where the amine attacks an electrophile, the rate could be determined by monitoring the disappearance of a reactant or the appearance of a product over time using techniques like spectroscopy (UV-Vis, NMR) or chromatography (HPLC, GC). The reaction kinetics of various amines have been studied extensively in contexts such as CO2 capture, where pseudo-first-order rate constants are often determined using stopped-flow techniques. bohrium.com Such methods could be applied to quantify the reactivity of this compound.
Thermodynamics Analysis: Thermodynamic analysis quantifies the energy changes associated with a reaction, determining its spontaneity and equilibrium position. Key parameters include:
Enthalpy of Reaction (ΔH) : The heat absorbed or released during a reaction.
Entropy of Reaction (ΔS) : The change in disorder or randomness.
Gibbs Free Energy of Reaction (ΔG) : Determines the spontaneity of a reaction (ΔG = ΔH - TΔS).
While specific thermodynamic data for reactions of this compound are scarce, data for the parent compound, 2-aminopyridine, provide a useful reference. Thermodynamic properties like heat capacity and the enthalpy of phase transitions have been precisely measured for 2-aminopyridine using adiabatic calorimetry. asianpubs.orgresearchgate.net Furthermore, the thermodynamics of its dissolution in various solvents have been investigated to understand solute-solvent interactions. acs.org
Table 2: Selected Thermodynamic Properties of 2-Aminopyridine (Parent Compound)
| Property | Value | Reference |
|---|---|---|
| Melting Temperature | (330.43 ± 0.01) K | asianpubs.org |
| Molar Enthalpy of Fusion | (18.33 ± 0.05) kJ mol⁻¹ | asianpubs.org |
| Molar Entropy of Fusion | (55.53 ± 0.14) J K⁻¹ mol⁻¹ | asianpubs.org |
This data for 2-aminopyridine serves as a baseline for estimating the thermodynamic behavior of its N-propyl derivative.
Applications of N Propylpyridin 2 Amine in Organic Synthesis and Catalysis
Role as a Ligand in Transition Metal Catalysis
The efficacy of N-propylpyridin-2-amine as a ligand stems from its ability to act as a bidentate chelator. The lone pair of electrons on the pyridine (B92270) nitrogen, which is not part of the aromatic system, and the lone pair on the secondary amine nitrogen can coordinate to a single metal center. libretexts.orgjscimedcentral.com This chelation forms a stable five-membered ring with the metal, enhancing the stability and modulating the reactivity of the resulting complex. This structural motif is common in a variety of late transition metal catalysts used for reactions like olefin polymerization. mdpi.com The amino-pyridine ligand scaffold has been widely adopted for base metal catalysis, particularly with metals like iron and copper. nsf.gov
Homogeneous Catalysis Applications
In homogeneous catalysis, where the catalyst and reactants are in the same phase, this compound and its derivatives serve as effective ligands for a range of transition metals, including ruthenium, iron, nickel, and palladium. nsf.govacs.orgresearchgate.net These metal complexes have demonstrated high activity in various transformations. For instance, ruthenium complexes bearing 2-(aminomethyl)pyridine-phosphine ligands are highly active for the transfer hydrogenation of ketones to alcohols. acs.org
The electronic and steric properties of the ligand can be fine-tuned by modifying the substituents on the amine or the pyridine ring, which in turn influences the catalytic activity and selectivity of the metal center. mdpi.com Pyridine-armed macrocycles have been complexed with Co²⁺, Ni²⁺, Cu²⁺, and Zn²⁺ to create catalysts with potential applications in oxidation reactions. nih.gov Iron complexes with amino-pyridine ligands have been successfully employed as catalysts for Atom Transfer Radical Polymerization (ATRP) of substrates like styrene. nsf.gov
| Catalytic Reaction | Metal Center | Role of Amino-Pyridine Ligand | Example System |
|---|---|---|---|
| Transfer Hydrogenation | Ruthenium (Ru) | Stabilizes the metal center and facilitates hydride transfer. | 2-(Aminomethyl)pyridine−Phosphine (B1218219) Ruthenium(II) Complexes. acs.org |
| Olefin Polymerization | Iron (Fe), Nickel (Ni) | Controls polymer chain growth and molecular weight. | Amino-pyridine Iron(II) complexes for ATRP of styrene. nsf.gov |
| Oxidation Catalysis | Cobalt (Co), Copper (Cu) | Forms stable complexes with potential labile sites for substrate/oxidant interaction. | Pyridine-armed reinforced cyclen chelators. nih.gov |
Heterogeneous Catalysis Development
To overcome challenges associated with catalyst separation and recycling in homogeneous systems, there is a growing focus on developing heterogeneous catalysts. This is often achieved by immobilizing a homogeneous catalyst onto a solid support. nih.govresearchgate.net Ligands like this compound can be anchored to various materials, including polymers (e.g., polystyrene), silica (B1680970), or molecular sieves. nih.govnih.gov
This approach combines the high activity and selectivity of molecular catalysts with the practical benefits of heterogeneous systems, such as simplified product purification and catalyst reusability. nih.gov For example, primary amino acid-derived catalysts supported on aminomethylated polystyrene have been successfully used and recycled in asymmetric rearrangement reactions. nih.gov The immobilization can also prevent catalyst deactivation pathways like dimerization, thereby extending the catalyst's lifetime. rsc.org Cerium-based polyoxometalates intercalated in layered double hydroxides have been used as reusable heterogeneous catalysts for the oxidation of pyridines. researchgate.net
Use as a Chiral Auxiliary or Ligand (if applicable)
In asymmetric synthesis, the goal is to produce a specific enantiomer of a chiral molecule. This is often achieved using chiral ligands or auxiliaries that control the stereochemical outcome of a reaction. nih.gov While this compound itself is achiral, it can be readily modified to create a chiral ligand. By introducing a stereocenter into the N-propyl group, the resulting ligand can coordinate to a metal and create a chiral environment, directing reactions to favor one enantiomeric product.
The development of chiral pyridine derivatives is a significant area of research. chim.it For example, C1-symmetric aminopyridine ligands derived from natural products like camphor have been used with copper(II) to catalyze asymmetric Henry reactions with excellent enantioselectivity (up to 98% ee). nih.govresearchgate.net The design of such ligands is crucial, as the unique electronic properties and coordinating ability of the pyridine nitrogen can sometimes pose challenges, such as catalyst deactivation. chim.it The successful application of chiral P,N-ligands (containing phosphorus and nitrogen donors) has demonstrated that nonsymmetrical ligands can be highly effective and, in many cases, outperform traditional C2-symmetric ligands. nih.gov
| Chiral Ligand Type | Catalytic System | Asymmetric Reaction | Reported Enantioselectivity |
|---|---|---|---|
| C1-Symmetric Aminopyridine | Copper(II) Acetate (B1210297) | Henry Reaction (Nitroaldol) | Up to 98% ee. nih.govresearchgate.net |
| Chiral Diphosphine-Aminopyridine | Ruthenium(II) | Transfer Hydrogenation of Ketones | Up to 94% ee. acs.org |
| Chiral P,N-Ligands (e.g., PHOX) | Various Metals (Pd, Ir, etc.) | Various (e.g., Heck, Hydrogenation) | High levels of enantiocontrol. nih.gov |
Intermediate in the Synthesis of Complex Organic Molecules
The 2-aminopyridine (B139424) moiety is a valuable pharmacophore and a versatile precursor for the synthesis of a wide array of more complex molecules, particularly nitrogen-containing heterocycles. nih.govrsc.org Its functional groups—the nucleophilic amine and the pyridine ring—provide multiple reaction sites for building molecular complexity. nih.gov
Preparation of Heterocyclic Systems
This compound is an ideal starting material for constructing fused heterocyclic systems. The exocyclic amine can react with various electrophiles to form new rings. A prominent application is in the synthesis of imidazo[1,2-a]pyridines, a class of compounds with significant biological activity. This is typically achieved through a multicomponent reaction involving a 2-aminopyridine, an aldehyde, and an acetylene, often catalyzed by copper. researchgate.net Similarly, reaction with α-haloketones can also yield the imidazo[1,2-a]pyridine core.
Furthermore, the 2-aminopyridine structure is a key building block for pyrimidine-based compounds. Condensation reactions with appropriate precursors can lead to the formation of fused pyridopyrimidine structures. These synthetic strategies are crucial for accessing diverse molecular scaffolds for drug discovery and materials science.
| Starting Material | Reagents | Resulting Heterocyclic System | Reference Example |
|---|---|---|---|
| 2-Aminopyridine derivative | Aldehyde, Phenylacetylene, Copper Catalyst | Imidazo[1,2-a]pyridine | Copper-catalyzed three-component reaction. researchgate.net |
| 2-Aminopyridine derivative | α-Haloketone | Imidazo[1,2-a]pyridine | DBU-catalyzed cyclization. researchgate.net |
| 2-Aminopyridine derivative | Enaminone, Malononitrile | Substituted 2-amino-3-cyanopyridine (B104079) | Multicomponent one-pot reaction. nih.gov |
Formation of Chemical Precursors
Beyond direct use in building heterocycles, this compound can be converted into more elaborate chemical precursors. The pyridine ring can undergo electrophilic substitution, although it is less reactive than benzene. libretexts.org More commonly, functional groups are introduced by first converting the pyridine to its N-oxide, which activates the 2- and 4-positions for nucleophilic substitution or other transformations. researchgate.net
The secondary amine can be acylated or undergo further alkylation to create tertiary amines. nih.gov For example, a series of N-alkyl-N-substituted phenylpyridin-2-amine derivatives were synthesized from substituted 2-chloropyridines and anilines as part of a drug discovery program targeting tubulin polymerization. nih.gov Additionally, functionalized pyrazoles, which are important pharmacophores, can be used as synthetic intermediates in transition metal-catalyzed cross-coupling reactions to be joined with other molecular fragments. mdpi.com This step-wise functionalization makes the 2-aminopyridine scaffold a versatile platform for creating libraries of compounds for biological screening.
Applications in Material Science
Specific research detailing the use of this compound as a monomer, ligand, or functional component in the synthesis of polymers, coordination polymers, metal-organic frameworks (MOFs), or other advanced materials is not available in the provided search results. While amine-functionalized ligands are widely used in material science, the role and performance of the this compound variant have not been specifically documented. rsc.orgnih.govmdpi.com
Role in Green Chemical Processes
There is no specific information available regarding the role of this compound in green chemical processes. This includes its use as a recyclable catalyst or ligand, its application in aqueous media, or its involvement in syntheses utilizing green solvents or energy-efficient methods like microwave irradiation. nih.govrsc.orgrsc.org General green synthesis approaches for pyridine derivatives have been developed, but the specific contribution or application of this compound within this context is not detailed in the existing literature. rsc.orgnih.gov
Coordination Chemistry and Metal Complex Formation with N Propylpyridin 2 Amine
Synthesis and Characterization of Metal Complexes
The synthesis of metal complexes with N-propylpyridin-2-amine and its derivatives generally involves the reaction of the ligand with a metal salt in a suitable solvent. Characterization of these complexes is carried out using a range of spectroscopic and analytical techniques to determine their structure and properties.
A variety of transition metal complexes with ligands similar to this compound have been synthesized and studied. These include complexes of copper(II), iron(III), nickel(II), cobalt(II), manganese(II), zinc(II), and cadmium(II). cyberleninka.ru The synthesis of these complexes is typically achieved by mixing the aminopyridine ligand with the corresponding metal salt in an appropriate solvent, sometimes with gentle heating. jscimedcentral.com
The characterization of these complexes relies on several instrumental methods. Infrared (IR) spectroscopy is used to confirm the coordination of the ligand to the metal ion by observing shifts in the vibrational frequencies of the pyridine (B92270) and amino groups. cyberleninka.ru Nuclear Magnetic Resonance (NMR) spectroscopy provides information about the structure of the ligand in the complex, although paramagnetic complexes may show broadened signals. cyberleninka.runsf.gov Mass spectrometry is employed to determine the molecular weight of the complex. jscimedcentral.com Single-crystal X-ray diffraction provides detailed information about the solid-state structure, including bond lengths and angles. nsf.gov
For instance, iron(II) complexes with related amino-pyridine ligands have been synthesized and characterized, revealing dimeric structures in the solid state. nsf.gov Similarly, a range of complexes with the general formula ML22, where M can be Cu(II), Ni(II), or Co(II) and L is a substituted aminophosphonate derivative of pyridine, have been prepared and characterized. researchgate.net
Table 1: Examples of Synthesized Transition Metal Complexes with Aminopyridine-type Ligands
| Metal Ion | Ligand Type | General Formula of Complex | Characterization Techniques | Reference |
| Fe(II) | Amino-pyridine | [[2-[(2,6-Me2-C6H3)NHCH(R)]C5H4N]FeCl2]2 | X-ray Diffraction, NMR | nsf.gov |
| Cu(II) | Pyridinophane (RPy2N2) | [CuII(RPy2N2)]2+ | NMR | tcu.edu |
| Ni(II) | Pyridine | [NiCl2(py)4] | IR, Mass Spec, X-ray | jscimedcentral.comwikipedia.org |
| Co(II) | Aminophosphonate derivative of pyridine | CoL22 | IR, Elemental Analysis, Magnetic Measurements | researchgate.net |
| Zn(II) | 2-aminopyridine (B139424) | [Zn(2-ampy)2(OAc)2] | X-ray Diffraction | pvpcollegepatoda.org |
| Cd(II) | Schiff base of 2,6-diaminopyridine | [CdLCl2] | IR, NMR | cyberleninka.ru |
Note: This table includes data for closely related aminopyridine ligands to illustrate the general trends, as specific data for this compound complexes is limited in the searched literature.
While the coordination chemistry of this compound with transition metals is more extensively studied, there is also interest in its complexes with main group elements. For instance, complexes of tin(II) and tin(IV) halides with pyridine have been investigated computationally, showing the formation of N → Sn coordination bonds. pvpcollegepatoda.org The synthesis of such complexes would likely follow similar routes to those of transition metal complexes, involving the reaction of this compound with a main group element halide or alkoxide.
Complexes of aluminum with pyridine-substituted ligands have also been synthesized. For example, aluminum complexes with pyridine-substituted alcohols have been prepared and characterized by multinuclear NMR and X-ray analysis. nih.gov The synthesis of group-IV metal complexes with aminopyridinato ligands has been achieved through various methods including salt metathesis and amine elimination. researchgate.net These studies suggest that this compound could form stable complexes with a range of main group elements.
Ligand Binding Modes and Geometries
This compound typically acts as a bidentate ligand, coordinating to a metal center through the pyridine nitrogen and the exocyclic amino nitrogen. This forms a stable five-membered chelate ring. pvpcollegepatoda.org However, depending on the metal ion, its oxidation state, and the presence of other ligands, different coordination modes and geometries can be observed.
In many transition metal complexes, the coordination geometry is octahedral. researchgate.netmdpi.com For example, in complexes of the type ML22 (M = Cu(II), Ni(II), Co(II)), the metal ion is octahedrally surrounded by two pyridine and two amine nitrogens from two ligand molecules, and two oxygens from phosphoryl groups of the ligand. researchgate.net Other observed geometries include square planar, tetrahedral, and trigonal bipyramidal. wikipedia.org For example, Ni(II) can form both tetrahedral and octahedral complexes depending on the stoichiometry. wikipedia.org
The Fe-N(pyr) bond lengths in amino-pyridine iron(II) complexes are typically shorter than the Fe-N(amine) bond lengths, reflecting the relative donor abilities of the nitrogen atoms. nsf.gov
Table 2: Common Geometries of Metal Complexes with Aminopyridine Ligands
| Metal Ion | Coordination Number | Geometry | Example Complex Type | Reference |
| Ni(II) | 6 | Octahedral | [NiCl2(py)4] | wikipedia.org |
| Ni(II) | 4 | Tetrahedral | [NiCl2(py)2] | wikipedia.org |
| Cu(II) | 4 | Square Planar | - | mdpi.com |
| Fe(II) | 5 (in dimer) | Distorted Trigonal Bipyramidal | [[2-[(2,6-Me2-C6H3)NHCH(R)]C5H4N]FeCl2]2 | nsf.gov |
| Co(II) | 6 | Octahedral | CoL22 | researchgate.net |
Note: This table is based on data for pyridine and closely related aminopyridine ligands.
Stability Constants and Thermodynamic Studies of Complexes
The stability of metal complexes with this compound is quantified by their stability constants (log β). These constants provide a measure of the strength of the metal-ligand interaction in solution. The determination of stability constants is often carried out using potentiometric or spectrophotometric titrations.
Studies on related systems, such as copper(II) complexes with various amines, have shown that the stability of the complexes is influenced by factors like the basicity of the ligand and steric effects. researchgate.net For palladium(II) complexes with amino acids, the stability constants (logβ110) are in the range of 8–12. nih.gov Theoretical methods based on Density Functional Theory (DFT) have also been developed to predict the stability constants of metal complexes in solution. rsc.org
Thermodynamic parameters such as the change in Gibbs free energy (ΔG), enthalpy (ΔH), and entropy (ΔS) upon complexation provide further insight into the spontaneity and driving forces of the complex formation reaction. For many aminopyridine complexes, the complexation process is found to be enthalpically driven.
Electronic and Magnetic Properties of Metal Complexes
The electronic and magnetic properties of metal complexes of this compound are determined by the nature of the metal ion, its oxidation state, and the ligand field environment. UV-visible spectroscopy is a key technique for probing the electronic transitions within the complex, particularly the d-d transitions of the metal ion.
For example, iron(II) complexes of amino-pyridines can exist in a high-spin state, which can be confirmed by Evans NMR magnetic susceptibility measurements. nsf.gov The magnetic moments of Ni(II) complexes with pyridine derivatives are typically in the range expected for octahedral high-spin d8 systems. nih.gov The magnetic properties of polynuclear complexes can reveal the nature of the magnetic exchange coupling (ferromagnetic or antiferromagnetic) between the metal centers. lucp.net
Table 3: Electronic and Magnetic Properties of Representative Transition Metal Complexes with Aminopyridine-type Ligands
| Metal Ion | Complex Type | Magnetic Moment (μB) | Electronic Transitions (cm-1) | Properties | Reference |
| Fe(II) | Dimeric amino-pyridine complex | High-spin | - | Paramagnetic | nsf.gov |
| Ni(II) | Octahedral pyridine complex | ~3.20 | 19,920 | High-spin d8 | nih.gov |
| Cu(II) | Octahedral pyridine complex | ~1.74 | 20,161 | - | nih.gov |
| Co(II) | Octahedral aminophosphonate derivative | - | 4T1g(F)→4T1g(P), 4T1g(F)→4A2g, 4T1g(F)→4T2g | High-spin, significant orbital contribution | researchgate.net |
| Mn(II) | Octahedral pyridine complex | ~5.30 | 20,040 | High-spin d5 | nih.gov |
Note: This table includes data for closely related aminopyridine ligands to illustrate general trends.
Catalytic Activity of this compound Metal Complexes
Metal complexes of this compound and related ligands have shown potential as catalysts in various organic reactions. The catalytic activity is often linked to the ability of the metal center to switch between different oxidation states and to coordinate with substrates.
For instance, iron(II) complexes of amino-pyridines have been shown to catalyze atom transfer radical polymerization (ATRP) of styrene. nsf.gov The catalytic activity can be tuned by modifying the substituents on the ligand, which in turn influences the electronic and steric properties of the complex. nsf.gov Cobalt complexes with related ligands have also been investigated for their catalytic activity. york.ac.uk Furthermore, ruthenium complexes with terpyridine ligands, which share structural similarities, are known to be active in various catalytic transformations, including oxidation and reduction reactions. nih.gov
The catalytic performance of these complexes is often dependent on the reaction conditions, the nature of the substrate, and the specific metal and ligand used. The pyridinophane ligand scaffold RPy2N2, which contains two pyridine rings, has been shown to significantly enhance the catalytic yield in certain reactions compared to related ligands. tcu.edu
Derivatization and Structural Modification Studies of N Propylpyridin 2 Amine
N-Alkylation and Acylation Reactions
The secondary amine functionality of N-propylpyridin-2-amine is a prime site for N-alkylation and N-acylation reactions, leading to the formation of tertiary amines and amides, respectively.
N-Alkylation Reactions
N-alkylation introduces an additional alkyl group onto the amino nitrogen. This transformation can be achieved using various alkylating agents, such as alkyl halides, in the presence of a base. The reaction generally proceeds via an SN2 mechanism. While direct N-alkylation of aminopyridines with alkyl halides can sometimes be challenging due to competing alkylation at the pyridine (B92270) ring nitrogen, specific conditions can favor alkylation of the exocyclic amino group. For instance, the use of a strong base like sodium hydride can deprotonate the secondary amine, increasing its nucleophilicity and promoting reaction with an alkyl halide. nih.gov
A common method for the N-monoalkylation of aminopyridines involves reductive amination, using an aldehyde or a carboxylic acid in the presence of a reducing agent like sodium borohydride. This method offers good chemoselectivity for the amino group. researchgate.net
Table 1: Representative N-Alkylation Reactions of 2-Aminopyridine (B139424) Analogs
| Starting Material | Alkylating Agent | Base/Reagent | Product | Reference |
| N-(4-methoxyphenyl)pyridin-2-amine | Methyl iodide | NaH | N-methyl-N-(4-methoxyphenyl)pyridin-2-amine | nih.gov |
| 3-Aminopyridine | Propanoic acid | NaBH4 | N-propyl-3-aminopyridine | researchgate.net |
N-Acylation Reactions
N-acylation of this compound with acylating agents such as acyl chlorides or acid anhydrides provides the corresponding N-propyl-N-acylpyridin-2-amines (amides). These reactions are typically carried out in the presence of a base to neutralize the hydrogen halide or carboxylic acid byproduct. The pyridine moiety within the molecule can act as an internal nucleophilic catalyst, facilitating the acylation process. semanticscholar.org
The reaction of a secondary amine with an acyl chloride is a vigorous reaction that proceeds via a nucleophilic addition-elimination mechanism. semanticscholar.org Similarly, acid anhydrides are effective acylating agents for amines, often requiring heating to proceed at a reasonable rate. wikipedia.org
Table 2: Representative N-Acylation Reactions of 2-Aminopyridine Analogs
| Starting Material | Acylating Agent | Base/Conditions | Product | Reference |
| N-(pyridin-2-ylmethyl)acetamide | Benzoyl chloride | DIPEA, CH2Cl2, rt | N-benzoyl-N-(pyridin-2-ylmethyl)acetamide | semanticscholar.org |
| Phenylamine | Ethanoic anhydride | Heat | N-phenylethanamide | wikipedia.org |
Substitution Reactions on the Pyridine Ring
The pyridine ring in this compound is generally deactivated towards electrophilic aromatic substitution due to the electron-withdrawing nature of the nitrogen atom. However, the amino group at the 2-position is an activating, ortho-, para-directing group, which can influence the regioselectivity of substitution reactions.
Electrophilic Aromatic Substitution
Electrophilic substitution reactions on the pyridine ring, such as halogenation and nitration, typically require harsh conditions. For 2-aminopyridines, electrophilic attack is directed to the 3- and 5-positions, which are ortho and para to the activating amino group.
Halogenation: Direct halogenation of pyridines can be challenging. However, methods have been developed for the 3-selective halogenation of pyridines via Zincke imine intermediates, which temporarily transform the electron-deficient pyridine into a series of polarized alkenes that are more susceptible to electrophilic attack. nih.govchemrxiv.org
Nitration: The nitration of 2-aminopyridine is a complex reaction. Direct nitration often leads to the formation of 2-nitraminopyridine as the kinetic product, which can then rearrange under acidic conditions to the thermodynamically favored 2-amino-3-nitropyridine (B1266227) and 2-amino-5-nitropyridine. sapub.org The direct nitration of primary amines to form primary nitramines is generally a multi-step process, as the amine must first be activated towards nitration. core.ac.uk
Nucleophilic Aromatic Substitution
The pyridine ring is inherently electron-deficient and therefore more susceptible to nucleophilic aromatic substitution, particularly at the 2-, 4-, and 6-positions. In this compound, the presence of a good leaving group at the 4- or 6-position would facilitate nucleophilic attack.
Formation of Quaternary Ammonium (B1175870) Salts
The tertiary nitrogen atom of the pyridine ring in this compound can undergo quaternization by reacting with alkyl halides. This reaction, known as the Menshutkin reaction, involves the nucleophilic attack of the pyridine nitrogen on the alkyl halide, resulting in the formation of a permanently charged N-alkylpyridinium salt.
The quaternization of N-aryl-2-aminopyridines can also lead to the formation of stable complexes with metals, which can then undergo further functionalization reactions. rsc.org
Table 3: General Reaction for the Formation of Quaternary Ammonium Salts
| Reactant | Alkylating Agent | Product |
| This compound | Methyl iodide | N-propyl-1-methyl-2-aminopyridinium iodide |
Synthesis of Analogues for Structure-Reactivity Relationship Studies
The synthesis of analogues of this compound with systematic variations in their structure is a key strategy for conducting structure-reactivity relationship (SAR) studies. These studies aim to understand how changes in the molecular structure affect the chemical reactivity and biological activity of the compound.
For instance, modifying the alkyl chain length on the amino nitrogen (e.g., ethyl, butyl) or introducing substituents on the pyridine ring can provide insights into the steric and electronic effects on the molecule's properties. The antiproliferative activity of pyridine derivatives has been shown to be related to the number and position of substituents on the pyridine ring. nih.gov Similarly, SAR studies of 2-(N-substituted)-aminobenzimidazoles have identified key structural features for their biological activity. nih.gov
Development of Functionalized Derivatives for Specific Research Applications
The derivatization of this compound can lead to the development of functionalized molecules with tailored properties for specific research applications. For example, introducing specific functional groups can enhance the compound's biological activity or allow it to be used as a molecular probe.
The synthesis of novel N-alkyl-N-substituted phenylpyridin-2-amine derivatives has led to the discovery of potent tubulin polymerization inhibitors with significant anti-proliferative activity. nih.govnih.gov Furthermore, 2-aminopyridine derivatives are precursors for the synthesis of a variety of heterocyclic compounds with antibacterial, anticancer, and anti-inflammatory properties. nih.gov The development of efficient synthetic methods for 2-aminopyridine derivatives is therefore of significant interest. researchgate.netdicp.ac.cn
Advanced Analytical Methodologies for the Characterization and Quantification of N Propylpyridin 2 Amine in Research Settings
Chromatographic Techniques
Chromatography is a cornerstone for the separation, identification, and quantification of N-propylpyridin-2-amine. The choice of technique depends on the specific analytical goal, such as purity assessment or the analysis of volatile components.
Gas chromatography is a powerful technique for assessing the purity of this compound and analyzing for the presence of volatile impurities. Due to the basic and polar nature of amines, which can lead to interactions with active sites in the GC system and result in poor peak shape (tailing), specialized columns are required for accurate analysis. gcms.czrestek.comlabrulez.com
The analysis typically involves a high-inertia capillary column specifically designed for volatile amines. gcms.czrestek.com These columns are often base-deactivated to minimize analyte adsorption and ensure the elution of sharp, symmetrical peaks, which are crucial for accurate integration and quantification. labrulez.comrestek.com A Flame Ionization Detector (FID) is commonly used due to its high sensitivity to organic compounds and its wide linear range. The method involves dissolving the sample in a suitable solvent, injecting it into the heated GC inlet, where it is vaporized and carried by an inert gas through the column. The separation is based on the differential partitioning of components between the mobile phase (carrier gas) and the stationary phase.
Detailed research findings from generic methods for volatile amines demonstrate excellent repeatability, with relative standard deviations (RSD) for peak area typically below specified thresholds, confirming the method's precision for purity analysis. researchgate.net
| Parameter | Typical Condition | Purpose |
|---|---|---|
| Instrument | Gas Chromatograph with FID | Separation and detection of volatile compounds. |
| Column | Agilent J&W CP-Volamine or Restek Rtx-Volatile Amine (e.g., 30m x 0.32mm, 5.0µm film) | Provides high inertness and selectivity for basic compounds, preventing peak tailing. restek.comresearchgate.net |
| Carrier Gas | Helium or Hydrogen | Mobile phase to transport the analyte through the column. |
| Inlet Temperature | ~250 °C | Ensures rapid and complete vaporization of the sample. |
| Oven Program | Initial temp ~60 °C, ramped to ~270 °C | Separates compounds based on their boiling points and column interactions. |
| Detector Temperature | ~270 °C | Maintains analytes in the gas phase for detection. |
| Injection Volume | 1 µL | Standard volume for introducing the sample. |
High-Performance Liquid Chromatography (HPLC) is a preferred alternative to GC when derivatization is not desired, and it is highly effective for both purity assessment and quantification of this compound. thermofisher.cn Reversed-phase HPLC (RP-HPLC) is the most common mode used for aminopyridines. cmes.org
The method typically employs an octadecylsilane (C18) stationary phase, which separates compounds based on their hydrophobicity. cmes.org A mobile phase consisting of a mixture of an aqueous buffer (e.g., phosphate or ammonium (B1175870) acetate) and an organic modifier (e.g., acetonitrile or methanol) is used for elution. thermofisher.cncmes.org Detection is commonly achieved using an ultraviolet (UV) detector set at a wavelength where the pyridine (B92270) ring exhibits strong absorbance, such as 280 nm. cmes.org
Validation of such HPLC methods for related aminopyridines has demonstrated excellent performance characteristics. Studies show high precision, with retention time RSDs often below 0.1% and peak area RSDs below 1.5%. thermofisher.cncmes.org Linearity is typically established over a wide concentration range, with high correlation coefficients (r² > 0.99). thermofisher.cn Furthermore, good recovery rates, often between 97% and 101%, confirm the method's accuracy for quantification. cmes.org
| Parameter | Typical Condition | Purpose |
|---|---|---|
| Instrument | HPLC system with UV Detector | High-resolution separation and quantification. |
| Column | Shim-pack Scepter C18 or similar (e.g., 250 x 4.6 mm, 5 µm) | Reversed-phase separation based on hydrophobicity. cmes.org |
| Mobile Phase | Isocratic mixture of Phosphate Buffer (pH 7.0) and Methanol (e.g., 90:10 v/v) | Controls the retention and elution of the analyte. cmes.org |
| Flow Rate | 0.5 - 1.0 mL/min | Maintains consistent retention times and peak shapes. |
| Column Temperature | 35 °C | Ensures reproducible retention and improves peak efficiency. cmes.org |
| Detection Wavelength | 280 nm | Maximizes sensitivity for the pyridine chromophore. cmes.org |
| Injection Volume | 10 µL | Standard volume for sample introduction. cmes.org |
| Validation Data (Typical) | LOD: ~0.07 mg/L; Linearity: 2-1000 mg/L; Recovery: >97%; RSD: <2% | Demonstrates the method's sensitivity, accuracy, and precision. thermofisher.cncmes.org |
Chiral chromatography is a specialized technique used to separate enantiomers, which are non-superimposable mirror images of a chiral molecule. A molecule is chiral if it contains a stereocenter, typically a carbon atom bonded to four different substituents.
This compound is an achiral molecule. Its structure lacks a stereocenter, and it does not exist as a pair of enantiomers. Therefore, chiral chromatography is not an applicable technique for assessing its enantiomeric purity.
Electrochemical Methods
Electrochemical methods provide valuable information about the redox properties and acid-base characteristics of this compound. These techniques are sensitive and can be used to probe the electronic nature of the molecule.
Cyclic Voltammetry (CV) is an electrochemical technique used to study the redox behavior of species in solution. For this compound, both the pyridine ring and the secondary amine group are electroactive. The lone pair of electrons on the nitrogen atom of the amine group makes it susceptible to electrochemical oxidation. mdpi.com
A typical CV experiment involves scanning the potential of a working electrode (e.g., glassy carbon or platinum) and measuring the resulting current. The experiment is conducted in a solution containing the analyte, a solvent (often a non-aqueous solvent like acetonitrile to access a wider potential window), and a supporting electrolyte to ensure conductivity. The resulting voltammogram can reveal the potentials at which the molecule is oxidized or reduced and provide insights into the reversibility of these processes. For many aliphatic and aromatic amines, the initial oxidation is an irreversible process, corresponding to the removal of an electron from the nitrogen lone pair to form a radical cation, which may then undergo further reactions. researchgate.net
| Parameter | Typical Setup | Purpose |
|---|---|---|
| Instrument | Potentiostat/Galvanostat | Controls the potential and measures the current. |
| Working Electrode | Glassy Carbon Electrode (GCE) | Provides an inert surface for the redox reaction. |
| Reference Electrode | Ag/AgCl or Saturated Calomel Electrode (SCE) | Provides a stable reference potential. |
| Counter Electrode | Platinum wire | Completes the electrical circuit. |
| Solvent | Acetonitrile (CH₃CN) or Dichloromethane (CH₂Cl₂) | Provides a suitable medium with a wide potential window. researchgate.net |
| Supporting Electrolyte | 0.1 M Tetrabutylammonium hexafluorophosphate (TBAPF₆) | Ensures solution conductivity. |
| Scan Rate | 20-100 mV/s | Varies the timescale of the experiment to probe reaction kinetics. researchgate.net |
Potentiometric titration is a fundamental method for determining the acid-base properties of a compound, specifically its pKa value. The basicity of an amine is best quantified by the pKa of its conjugate acid (pKaH); a higher pKaH value indicates a stronger base. masterorganicchemistry.com this compound, being a basic compound due to the lone pair of electrons on the amino nitrogen, can be titrated with a strong acid.
The procedure involves dissolving a precise amount of the amine in a suitable solvent and titrating it with a standardized strong acid, such as hydrochloric acid or perchloric acid. researchgate.net While water can be used as a solvent, non-aqueous solvents like toluene or methanol are often employed for weakly basic amines to obtain a sharper inflection point in the titration curve. researchgate.netsemanticscholar.org A pH meter or potentiometer is used to monitor the change in potential (or pH) as the titrant is added. The data are plotted as potential versus the volume of titrant added, which typically yields an S-shaped curve. The midpoint of the steep part of this curve corresponds to the equivalence point, from which the pKa of the conjugate acid can be calculated. This value is a crucial parameter reflecting the amine's tendency to accept a proton. alfa-chemistry.com
| Component | Description | Purpose |
|---|---|---|
| Analyte | This compound | The base to be characterized. |
| Titrant | Standardized strong acid (e.g., 0.1 M HCl in an appropriate solvent) | Reacts with the basic analyte. researchgate.net |
| Solvent | Toluene, Methanol, or Water | Dissolves the analyte and allows for ionic equilibrium. researchgate.netscribd.com |
| Indicator Electrode | Glass pH electrode or equivalent | Measures the change in hydrogen ion activity (potential). |
| Reference Electrode | Ag/AgCl or Calomel electrode | Provides a stable reference potential. |
| Measurement | Potential (mV) or pH vs. Volume of Titrant (mL) | Generates the titration curve to find the equivalence point and calculate pKa. |
Spectrophotometric Methods for Quantification (e.g., UV-Vis, if suitable)
UV-Visible (UV-Vis) spectrophotometry is a widely accessible technique for the quantification of compounds that absorb light in the ultraviolet and visible regions of the electromagnetic spectrum. For this compound, the pyridine ring and the amino group constitute a chromophore that is expected to exhibit distinct absorption bands. The quantification is based on the Beer-Lambert law, which states a linear relationship between the absorbance and the concentration of an absorbing species.
While specific UV-Vis spectrophotometric methods dedicated to this compound are not extensively detailed in the literature, the methodology can be adapted from studies on similar molecules, such as pyridine and its derivatives. For instance, pyridine exhibits characteristic absorption bands in the UV-Vis region that change upon interaction with different chemical environments, such as acid sites on solid catalysts. rsc.org Monitoring these spectral shifts can be used for characterization. rsc.org
For quantification, a primary challenge is potential interference from other compounds in the sample matrix that absorb at similar wavelengths. To enhance selectivity, a derivatization step can be employed to create a new compound with a unique and strong absorption band at a different wavelength. For example, primary amines can be determined spectrophotometrically after reaction with 2,4-dinitrofluorobenzene (DNFB), which results in a derivative with strong absorption. researchgate.net A similar strategy could be developed for this compound, a secondary amine, by selecting an appropriate derivatizing reagent.
The suitability of UV-Vis spectrophotometry for the direct quantification of this compound would depend on the complexity of the sample matrix and the required sensitivity. The general procedure would involve:
Preparation of a series of standard solutions of this compound of known concentrations.
Measurement of the absorbance of each standard at the wavelength of maximum absorption (λmax).
Construction of a calibration curve by plotting absorbance versus concentration.
Measurement of the absorbance of the unknown sample and determination of its concentration from the calibration curve.
The table below shows typical absorption maxima for related pyridine compounds, which can serve as a starting point for method development for this compound.
| Compound | Solvent/Environment | Absorption Maxima (nm) |
| Pyridine (Physisorbed) | Solid Acid Catalyst | ~250-260 |
| Pyridinium (B92312) Ion | Brønsted Acid Site | ~265 |
| Furo-pyridine derivatives | Various Solvents | 280 - 385 |
Data compiled from studies on pyridine derivatives and their interactions. rsc.orgresearchgate.net
Hyphenated Techniques (e.g., GC-MS, LC-MS) for Complex Mixture Analysis
Hyphenated techniques, which couple a separation technique with a detection technique, are powerful tools for the analysis of complex mixtures. Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are particularly well-suited for the selective and sensitive analysis of this compound.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS combines the high separation efficiency of gas chromatography with the sensitive and specific detection capabilities of mass spectrometry. researchgate.net It is an ideal method for analyzing volatile and thermally stable compounds like this compound. In GC, the compound is vaporized and separated from other components in the sample as it travels through a capillary column. The separated compounds then enter the mass spectrometer, where they are ionized, and the resulting ions are separated based on their mass-to-charge ratio (m/z), providing a unique "fingerprint" for identification and quantification.
While direct GC-MS analysis of amines can sometimes be challenging due to their polarity, which can lead to poor peak shape and column adsorption, these issues can often be overcome by using appropriate GC columns or by derivatization. unibo.it For complex matrices, techniques like headspace injection can be used for sample preparation to minimize matrix effects. researchgate.net
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS is a versatile technique that is highly effective for the analysis of a wide range of compounds, including those that are non-volatile or thermally labile. nih.gov In LC-MS, the sample is first separated by high-performance liquid chromatography (HPLC) before being introduced into the mass spectrometer. nih.gov This technique offers high sensitivity and specificity, making it suitable for detecting trace levels of analytes in complex biological or environmental samples. nih.govnih.gov
For this compound, a reversed-phase HPLC method would likely be employed for separation. The choice of mobile phase and column is critical for achieving good chromatographic resolution. nih.govmn-net.com Mass spectrometry detection, particularly with tandem mass spectrometry (MS/MS), allows for highly selective quantification by monitoring specific precursor-to-product ion transitions, which significantly reduces background noise and improves the limit of detection. nih.gov
The following table summarizes typical parameters for the LC-MS analysis of related amine compounds, which could be adapted for this compound.
| Parameter | Typical Conditions for Heterocyclic Aromatic Amines |
| Chromatography System | UPLC |
| Column | C18 (e.g., 2.1 x 100 mm, 2.6 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water/Acetonitrile |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile/Water |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| Detection | Tandem Mass Spectrometry (MS/MS) |
| Ionization Mode | Electrospray Ionization (ESI), Positive Mode |
This data is based on a method for analyzing heterocyclic aromatic amines. nih.gov
Pre-column Derivatization Strategies for Analytical Enhancement
Pre-column derivatization is a sample preparation technique used to improve the analytical properties of a target compound before its separation and detection, typically by HPLC or GC. thermofisher.comactascientific.com For amines like this compound, derivatization can serve several purposes:
Enhance Detectability: By attaching a chromophore or fluorophore, the sensitivity of UV or fluorescence detection can be significantly increased. thermofisher.com
Improve Chromatographic Behavior: Derivatization can reduce the polarity of amines, leading to better peak shapes, reduced tailing, and improved resolution in reversed-phase HPLC or GC. unibo.itthermofisher.com
Increase Volatility: For GC analysis, derivatization can convert non-volatile amines into more volatile derivatives.
Several reagents are commonly used for the derivatization of primary and secondary amines. Since this compound is a secondary amine, reagents that react with this functional group are required.
Common Derivatization Reagents for Amines:
| Reagent | Abbreviation | Target Amines | Detection Method | Key Features |
| 9-fluorenylmethyl chloroformate | FMOC-Cl | Primary & Secondary | Fluorescence, UV | Forms stable derivatives under mild conditions. thermofisher.comnih.gov |
| 5-dimethylaminonaphthalene-1-sulfonyl chloride | Dansyl Chloride | Primary & Secondary | Fluorescence, UV | Widely used for amino acid and amine analysis. thermofisher.com |
| 2,4-Dinitrofluorobenzene | DNFB | Primary & Secondary | UV | Forms derivatives with strong UV absorption. thermofisher.com |
| 3-aminopyridyl-N-hydroxysuccinimidyl carbamate | APDS | Primary & Secondary | MS/MS | A novel reagent for rapid derivatization and high-speed analysis by LC-MS/MS. nih.gov |
| Acetic Anhydride | - | Primary & Secondary | MS | Used in on-line pyrolysis-GC-MS (PyAc) to form stable N-acetylated derivatives. unibo.it |
Table compiled from various sources on amine derivatization. unibo.itthermofisher.comnih.govnih.gov
The selection of a derivatization reagent depends on the analytical technique being used and the specific requirements of the analysis. For example, FMOC-Cl is often chosen for HPLC with fluorescence detection due to the high quantum yield of the resulting derivative. thermofisher.com For LC-MS/MS, a reagent like APDS can be used to not only improve chromatography but also to introduce a readily ionizable group, enhancing the mass spectrometric response. nih.gov The derivatization reaction itself must be rapid, quantitative, and produce a single, stable product to ensure accurate and reproducible results. thermofisher.com
Future Research Directions and Emerging Areas for N Propylpyridin 2 Amine
Exploration of Novel Synthetic Routes
While traditional methods for synthesizing N-alkylated aminopyridines, such as the Chichibabin reaction or nucleophilic substitution on halopyridines, are well-established, future research is focused on developing more efficient, sustainable, and versatile synthetic routes.
One promising direction is the advancement of C-N cross-coupling reactions . Methodologies like the Buchwald-Hartwig and Ullmann-type couplings, which are pivotal for forming carbon-nitrogen bonds, are being refined. nih.govnih.gov Future work will likely focus on developing catalysts that operate under milder conditions, with lower catalyst loadings, and with broader substrate scopes, enabling the efficient synthesis of N-propylpyridin-2-amine from readily available precursors like 2-halopyridines and propylamine (B44156). nih.govmdpi.com
Furthermore, greener synthetic approaches are gaining traction. This includes the development of catalyst-free methods that may rely on activating agents or unique reaction media to facilitate the N-alkylation. nih.gov Additionally, multicomponent reactions (MCRs) present an atom-economical approach to construct complex 2-aminopyridine (B139424) derivatives in a single step, minimizing waste and improving efficiency. mdpi.comnih.gov Biocatalytic methods, employing enzymes for N-alkylation, also represent a frontier for sustainable synthesis, offering high selectivity and operation under environmentally benign conditions. nih.gov
| Synthetic Strategy | Precursors | Key Features & Future Focus |
| Buchwald-Hartwig Amination | 2-Halopyridine, Propylamine | Development of more active and stable palladium catalysts; lower catalyst loadings; milder reaction conditions. |
| Ullmann Condensation | 2-Halopyridine, Propylamine | Use of more economical copper catalysts; exploration of new ligand systems to improve efficiency and substrate scope. |
| Catalyst-Free Synthesis | 2-Mercaptopyridine derivatives, Propylamine | Elimination of transition metal catalysts; improving yields and functional group tolerance. nih.gov |
| Multicomponent Reactions | Pyridine (B92270) derivatives, amines, etc. | Designing novel one-pot syntheses for functionalized this compound analogues; improving reaction efficiency and atom economy. mdpi.comnih.gov |
| Biocatalysis | Pyridine derivatives, Propylamine precursors | Discovery and engineering of enzymes for selective N-alkylation; development of scalable and cost-effective enzymatic processes. nih.gov |
Development of Advanced Catalytic Systems
The development of sophisticated catalytic systems is central to advancing the synthesis and application of this compound. Research is moving beyond traditional catalysts towards more sustainable and highly selective alternatives.
Transition metal catalysis remains a major focus, with ongoing efforts to design novel palladium, copper, and ruthenium catalysts with enhanced activity and stability. researchgate.netresearchgate.net For instance, ruthenium complexes have shown high efficiency in the N-alkylation of amines with alcohols through the "borrowing hydrogen" strategy, a green method that generates water as the only byproduct. researchgate.net Similarly, palladium composites and copper-based systems are being developed for more efficient C-N bond formation. researchgate.netnih.gov
An emerging and environmentally friendly area is photocatalysis , which utilizes light to drive chemical reactions. Photocatalytic systems, often employing semiconductor materials like TiO2, can facilitate the N-alkylation of amines with alcohols under mild conditions, offering a green alternative to conventional heating. mdpi.com
Biocatalysis , using enzymes such as transaminases and reductive aminases, is another promising frontier. These biocatalysts can offer unparalleled chemo-, regio-, and stereoselectivity in the synthesis of chiral amines, a potential avenue for producing enantiopure derivatives of this compound. nih.gov
Computational Chemistry Advancements and Applications
Computational chemistry is becoming an indispensable tool for accelerating research on this compound. Theoretical methods, particularly Density Functional Theory (DFT), are being used to predict and understand the molecule's properties and reactivity. researchgate.netnih.gov
Future computational studies will likely focus on:
Predicting Reaction Mechanisms: DFT calculations can elucidate the mechanisms of synthetic reactions, helping to optimize conditions and design more efficient catalysts. nih.gov This can guide the development of novel synthetic routes and catalytic systems as described in the preceding sections.
Understanding Molecular Interactions: Computational methods are crucial for studying the non-covalent interactions of this compound, such as hydrogen bonding. mdpi.com This is vital for designing supramolecular structures and understanding its behavior in biological systems. Hirshfeld surface analysis, for instance, can provide detailed insights into intermolecular contacts in the solid state. nih.gov
Designing Novel Derivatives: Molecular modeling and quantitative structure-activity relationship (QSAR) studies can be employed to design new derivatives of this compound with tailored electronic, optical, or biological properties. nih.gov This includes predicting parameters like HOMO-LUMO gaps, which are important for electronic applications, and assessing potential interactions with biological targets through molecular docking. nih.govnih.gov
| Computational Method | Application for this compound | Potential Impact |
| Density Functional Theory (DFT) | Elucidation of reaction pathways; calculation of electronic properties (HOMO/LUMO); prediction of spectroscopic data. nih.gov | Optimization of synthetic routes; design of new functional molecules. |
| Molecular Docking | Prediction of binding modes and affinities with biological targets (e.g., enzymes, receptors). nih.govresearchgate.net | Rational design of bioactive derivatives for pharmaceutical applications. |
| Molecular Dynamics (MD) Simulations | Study of conformational dynamics and interactions with solvents or in complex environments. nih.gov | Understanding the behavior of this compound in materials and biological systems. |
| Hirshfeld Surface Analysis | Visualization and quantification of intermolecular interactions in crystal structures. nih.gov | Guiding the design of co-crystals and supramolecular assemblies. |
Integration into Novel Materials and Supramolecular Structures
The unique structure of this compound, featuring a pyridine ring as a Lewis basic site and an N-H group for hydrogen bonding, makes it an attractive building block for novel materials and supramolecular assemblies.
A significant area of future research is its use as a ligand in coordination polymers and metal-organic frameworks (MOFs) . The pyridine nitrogen can coordinate to metal ions, while the aminic nitrogen and propyl chain can be tailored to control the dimensionality and porosity of the resulting framework. mdpi.commdpi.com Amine-functionalized MOFs are of particular interest for applications such as gas storage and catalysis. rsc.orgnih.gov
The ability of the 2-aminopyridine moiety to form robust hydrogen-bonded synthons is also being explored in the field of supramolecular chemistry and crystal engineering . mdpi.com By co-crystallizing with other molecules, such as carboxylic acids, it is possible to create highly ordered, multi-component crystalline materials with specific properties. mdpi.com
Furthermore, the 2-aminopyridine scaffold is a known component in some liquid crystals . acs.org Future research could explore how modification of the N-alkyl chain, such as with a propyl group, influences the mesomorphic properties, potentially leading to the development of new liquid crystalline materials.
Exploiting Unique Reactivity Profiles for New Chemical Transformations
The 2-aminopyridine moiety possesses a unique reactivity profile that can be harnessed for novel chemical transformations. The amino group can act as a directing group in C-H activation/functionalization reactions , enabling the selective modification of the pyridine ring at positions otherwise difficult to access. rsc.org This strategy allows for the direct and atom-economical construction of more complex heterocyclic systems.
Future research will likely focus on expanding the scope of these directed reactions to introduce a wider range of functional groups onto the this compound scaffold. Transition metal catalysts, including palladium, rhodium, and iridium, are key to these transformations, facilitating the formation of new carbon-carbon and carbon-heteroatom bonds. rsc.org
Additionally, the bifunctional nature of this compound allows for sequential or one-pot derivatization at both the amino group and the pyridine ring. nih.gov This opens up possibilities for creating diverse molecular architectures from a single starting material. The development of orthogonal protection and activation strategies will be crucial for achieving selective transformations and building molecular complexity.
Q & A
Q. What are the recommended synthetic routes for N-propylpyridin-2-amine in laboratory settings?
this compound can be synthesized via catalytic methods such as the Goldberg reaction. A scalable approach involves coupling 2-bromopyridine with propylamine using copper catalysts under reflux conditions. Post-reaction purification via vacuum filtration and rotary evaporation yields the product as a yellow oil . Key considerations include catalyst selection (e.g., CuI), solvent systems (e.g., ethanol or DMF), and reaction time optimization to minimize byproducts.
Q. What safety protocols are essential when handling this compound?
Personal protective equipment (PPE) must include nitrile gloves, safety goggles, and respiratory protection (e.g., P95 respirators). Engineering controls like fume hoods are critical to prevent inhalation exposure. Avoid drainage system contamination and ensure proper waste disposal through licensed facilities .
Q. How should researchers address inconsistencies in physicochemical data (e.g., boiling point) across sources?
Cross-validate data using authoritative databases like PubChem or NIST Chemistry WebBook. For example, while some sources report boiling points near 270°C for related amines, experimental verification via differential scanning calorimetry (DSC) or gas chromatography-mass spectrometry (GC-MS) is advised .
Advanced Research Questions
Q. How can researchers optimize reaction conditions for high-yield synthesis of this compound?
Systematic optimization involves:
- Screening catalysts (e.g., CuI vs. Pd-based catalysts) to enhance coupling efficiency.
- Adjusting propylamine stoichiometry (1.5–2.0 equivalents) to reduce unreacted starting material.
- Monitoring reaction progress via thin-layer chromatography (TLC) or in situ NMR . Post-synthesis, column chromatography or recrystallization improves purity (>95%) .
Q. What analytical techniques are most effective for characterizing this compound purity and structure?
- Nuclear Magnetic Resonance (NMR): 1H/13C NMR confirms substitution patterns (e.g., pyridine ring protons at δ 6.5–8.5 ppm).
- Mass Spectrometry (MS): High-resolution MS (HRMS) validates molecular weight (e.g., C8H12N2, MW 136.20 g/mol).
- Infrared Spectroscopy (IR): Identifies amine N-H stretches (~3300 cm⁻¹) and aromatic C=C vibrations .
Q. How should researchers address contradictions in toxicological data (e.g., carcinogenicity potential)?
Apply systematic review methodologies:
- Conduct meta-analyses using heterogeneity metrics (e.g., I² statistic) to quantify variability across studies .
- Prioritize data from regulatory bodies (e.g., OSHA, IARC) and peer-reviewed toxicology studies. For example, while some amines are flagged as potential carcinogens, this compound lacks conclusive classification, warranting further in vitro genotoxicity assays (e.g., Ames test) .
Q. What strategies mitigate environmental risks during large-scale synthesis?
- Ecotoxicity Assessment: Use computational tools (e.g., QSAR models) to predict biodegradability and bioaccumulation potential.
- Waste Management: Neutralize acidic/basic byproducts before disposal and adhere to REACH regulations for chemical waste .
Methodological Guidance for Data Interpretation
Q. How can researchers resolve discrepancies in reported biological activities (e.g., cardiovascular effects)?
- Dose-Response Studies: Establish EC50/IC50 values using standardized assays (e.g., isolated tissue models for pressor activity).
- Mechanistic Studies: Employ radioligand binding assays to identify receptor targets (e.g., adrenergic receptors) .
Q. What frameworks support robust meta-analyses of heterogeneous pharmacological data?
Follow Cochrane Handbook guidelines:
- Define inclusion/exclusion criteria (e.g., in vivo vs. in vitro studies).
- Use random-effects models to account for between-study variance and report heterogeneity metrics (e.g., H or R statistics) .
Tables for Key Data Comparison
| Property | Reported Value | Source |
|---|---|---|
| Molecular Weight | 136.20 g/mol | Computed via PubChem |
| Boiling Point | ~270°C (estimated) | Analogous compound |
| Recommended Storage | 2–8°C, inert atmosphere | Safety guidelines |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
